N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDOSUNWXSRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
CAS: 177587-81-4 Formula: C₁₄H₂₈N₂O₄ Molecular Weight: 288.39 g/mol
Executive Summary: The "Masked" Ligand Scaffold
In the high-stakes arena of ligand design and medicinal chemistry, N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4) serves a critical function as a chemically inert, "masked" precursor to N,N'-dimethylethylenediamine (DMEDA) .
While DMEDA itself is a ubiquitous ligand for copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig amidation, Suzuki-Miyaura coupling) and a pharmacophore in various kinase inhibitors, it is prone to oxidation, hygroscopicity, and difficult handling in its free base form. The Di-boc protected variant allows researchers to:
-
Purify the diamine backbone via standard silica chromatography (impossible with the polar free amine).
-
Eliminate catalyst poisoning during multi-step synthesis by masking the nucleophilic nitrogens.
-
Release the active bidentate ligand or pharmacophore in situ or immediately prior to use with high fidelity.
This guide outlines the synthesis, characterization, and deprotection protocols required to utilize this scaffold effectively.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification | Notes |
| IUPAC Name | Di-tert-butyl N,N'-dimethylethane-1,2-diyldicarbamate | Symmetrical protection pattern. |
| Appearance | Viscous colorless oil or low-melting white solid | Melting point is significantly lower than the non-methylated analog due to lack of H-bond donors. |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water. |
| Stability | High | Stable to basic conditions, nucleophiles, and ambient moisture. |
| Reactive Sites | Carbamate (Acid labile) | Cleaves with TFA or HCl to release secondary amines. |
Synthetic Utility & Mechanism[6][12]
The primary value of CAS 177587-81-4 lies in its ability to generate high-purity secondary amines. Direct methylation of ethylenediamine is often uncontrolled, leading to a mixture of mono-, di-, tri-, and tetra-methylated products (quaternization).
By employing the Boc-activation strategy , the nitrogen lone pair is delocalized into the carbonyl, increasing the acidity of the N-H proton (pKa ~17 vs. ~35 for amines). This allows for clean deprotonation by sodium hydride (NaH) and subsequent exhaustive methylation without risk of over-alkylation.
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis of the scaffold from ethylenediamine and its subsequent activation.
Figure 1: Synthetic workflow from ethylenediamine to the target CAS 177587-81-4 and subsequent release of the active DMEDA ligand.
Experimental Protocols
Protocol A: Synthesis via Exhaustive Methylation
Context: This is the standard route to access CAS 177587-81-4 if it is not purchased commercially. It utilizes the "Boc-activation" effect.
Reagents:
-
N,N'-Di-Boc-ethylenediamine (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (3.0 - 4.0 equiv)
-
Iodomethane (MeI) (4.0 - 5.0 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask and equip it with a stir bar and nitrogen inlet.
-
Solvation: Dissolve N,N'-Di-Boc-ethylenediamine in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (NaH) portion-wise.[1] Caution: Vigorous hydrogen gas evolution will occur.[1] Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the dianion.
-
Methylation: Cool the mixture back to 0°C. Add Iodomethane (MeI) dropwise via syringe.
-
Reaction: Allow the reaction to warm to RT and stir for 12–16 hours. The suspension typically becomes white/cloudy as NaI precipitates.
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude oil is often pure enough, but can be purified via flash chromatography (Hexanes/EtOAc, typically 8:2 to 7:3) to yield N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine .
Protocol B: Deprotection (Ligand Release)
Context: To generate the active N,N'-dimethylethylenediamine (DMEDA) for immediate use.
Reagents:
-
CAS 177587-81-4[2]
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Methodology:
-
Dissolve the protected scaffold in DCM (0.5 M).
-
Add TFA (20% v/v final concentration) or 4M HCl/Dioxane (5-10 equiv).
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the non-polar starting material).
-
Isolation:
-
For HCl salt: Concentrate to dryness. The residue is DMEDA[3]·2HCl (hygroscopic solid).
-
For Free Base: Concentrate, redissolve in minimal water, basify with NaOH to pH >12, and extract exhaustively with DCM. Dry and concentrate carefully (DMEDA is volatile!).
-
Quality Control & Characterization
When analyzing CAS 177587-81-4, researchers must account for rotamers . The N-Boc bond has restricted rotation, often causing NMR signals to appear broad or split at room temperature.
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | δ ~1.45 ppm (s, 18H, Boc-CH₃) δ ~2.85 ppm (s, 6H, N-CH₃) δ ~3.35 ppm (s, 4H, Backbone -CH₂-) Note: Peaks may appear as broad humps or doublets due to rotamers. |
| ¹³C NMR | δ ~28.4 (Boc-CH₃), δ ~35.0 (N-CH₃), δ ~47.5 (Backbone), δ ~79.5 (t-Bu quaternary), δ ~155.0 (Carbonyl). |
| Mass Spec (ESI) | [M+H]⁺ = 289.2 ; [M+Na]⁺ = 311.2 . Fragment [M-Boc+H]⁺ ~189 is common. |
Safety & Handling
-
Hazards: The compound itself is generally low toxicity, but residual Iodomethane (from synthesis) is a potent carcinogen. Ensure the product is free of alkylating agents.
-
Storage: Store at 2–8°C. Stable indefinitely if kept dry.
-
Deprotection: The deprotection step releases Isobutylene (gas) and CO₂. Perform in a fume hood to avoid pressure buildup.
References
-
Standard Protocol for N-Methylation of Boc-Amines
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Preparation from N-Boc amino acids and cross-linking into peptides. Canadian Journal of Chemistry, 55(5), 906-910.
-
- General Boc Deprotection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
Application of DMEDA Ligands in Catalysis
-
Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729.
-
- Synthesis of N,N'-Dimethylethylenediamine Derivatives: Saito, T., et al. (2014). Synthesis of N,N'-disubstituted-1,2-diamines via the reductive coupling of imines. Tetrahedron Letters, 55(20), 3133-3136.
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An In-depth Technical Guide to Di-tert-butyl N,N'-dimethyl-1,2-ethanediyldicarbamate and its Progenitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of di-tert-butyl N,N'-dimethyl-1,2-ethanediyldicarbamate, a compound of interest in advanced organic synthesis. Due to the limited availability of experimental data for this specific N,N'-dimethylated molecule, this document also provides a detailed analysis of its widely-used, non-methylated precursor, di-tert-butyl ethane-1,2-diyldicarbamate. The insights into the precursor's properties and reactivity offer a foundational understanding for researchers exploring its N-methylated derivative.
Part 1: Molecular Identification and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is critical for its application in any synthetic or developmental workflow. This section delineates the calculated properties of the target compound and the experimentally verified data of its precursor.
Di-tert-butyl N,N'-dimethyl-1,2-ethanediyldicarbamate: A Calculated Profile
Direct experimental data for di-tert-butyl N,N'-dimethyl-1,2-ethanediyldicarbamate is not extensively available in current literature. However, its core physicochemical properties can be accurately calculated based on its molecular structure.
The introduction of two methyl groups onto the nitrogen atoms of the parent compound, di-tert-butyl ethane-1,2-diyldicarbamate (C₁₂H₂₄N₂O₄), results in the molecular formula C₁₄H₂₈N₂O₄. This seemingly minor structural change has a direct impact on its molecular weight and may influence its reactivity, solubility, and steric profile.
| Property | Calculated Value |
| Molecular Formula | C₁₄H₂₈N₂O₄ |
| Molecular Weight | 288.38 g/mol |
| Monoisotopic Mass | 288.20491 Da |
Di-tert-butyl ethane-1,2-diyldicarbamate: An Experimental Profile
In contrast to its N,N'-dimethylated derivative, di-tert-butyl ethane-1,2-diyldicarbamate is a well-characterized and commercially available compound. It serves as a crucial building block in various synthetic applications, particularly as a protecting group for diamines.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄N₂O₄ | [2][3] |
| Molecular Weight | 260.33 g/mol | [2][3] |
| CAS Number | 33105-93-0 | [3][4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3][4] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [5] |
Part 2: Structural Elucidation and Chemical Reactivity
The structural arrangement of these molecules is fundamental to their function in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) groups provides a stable yet readily cleavable protecting moiety for the amine functionalities.
Molecular Structure
The core structure consists of an ethane-1,2-diyl backbone linking two carbamate groups. Each carbamate is further substituted with a bulky tert-butyl group. This steric hindrance is a key feature, contributing to the stability of the protected amine.
Caption: Molecular components of di-tert-butyl ethane-1,2-diyldicarbamate.
Reactivity and Role as a Protecting Group
Di-tert-butyl ethane-1,2-diyldicarbamate is primarily utilized as a protecting group for the two primary amines of ethylenediamine.[6] The tert-butoxycarbonyl (Boc) group is stable under a wide range of non-acidic reaction conditions, making it an invaluable tool in multi-step synthesis.[1]
Key Reactivity Insights:
-
Stability: The Boc group is resistant to many nucleophiles and bases.[5] This allows for chemical modifications at other parts of a molecule without disturbing the protected amine.
-
Deprotection: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[7] This cleavage proceeds via a stable tert-butyl cation intermediate.
-
Application in Synthesis: This compound is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for organic-inorganic hybrids.[6] Its use in peptide synthesis for N-terminus protection is also a notable application.[6]
Part 3: Experimental Protocols
The following protocols are foundational for the use and analysis of di-tert-butyl ethane-1,2-diyldicarbamate and provide a framework for handling its derivatives.
Protocol for the Synthesis of N,N'-Bis(tert-butoxycarbonyl)-1,2-diaminoethane
This protocol outlines a general procedure for the Boc-protection of ethylenediamine, yielding di-tert-butyl ethane-1,2-diyldicarbamate. The reaction's success hinges on the controlled addition of di-tert-butyl dicarbonate ((Boc)₂O) to ethylenediamine.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve ethylenediamine in a suitable solvent system, such as a mixture of water and an organic solvent.
-
Basification: Add a base, such as sodium hydroxide, to the solution.
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate to the reaction mixture. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Perform an aqueous work-up to remove water-soluble impurities. This typically involves extraction with an organic solvent like dichloromethane.
-
Drying and Concentration: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Caption: General workflow for Boc-protection of ethylenediamine.
Analytical Methods for Characterization
The purity and identity of di-tert-butyl ethane-1,2-diyldicarbamate and its derivatives are typically confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[8] A reverse-phase C18 column is often suitable for this analysis.[9]
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.
Safety Precautions:
-
Hazard Statements: Di-tert-butyl ethane-1,2-diyldicarbamate is harmful if swallowed or inhaled.[3] It can also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Fire Safety: Keep away from open flames and other sources of ignition.[10]
Storage and Stability:
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]
-
Stability: The compound is generally stable under recommended storage conditions. However, it is susceptible to degradation in the presence of strong acids.[5]
References
-
aapptec, LLC. (n.d.). Synthesis Notes. Retrieved from [Link]
-
RHENIUM BIO SCIENCE. (n.d.). Di-tert-butyl ethane-1,2-diyldicarbamate 95%. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579-582. Retrieved from [Link]
-
Laulloo, S., et al. (2005). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
SciSpace. (n.d.). Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoro. Retrieved from [Link]
-
Chemsrc. (2025). N,N'-BIS(TERT-BUTOXYCARBOXYL)-1,2-DIAMINOETHANE. Retrieved from [Link]
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N1,N2-Di-Boc-N1,N2-dimethyl-1,2-ethanediamine: A Comprehensive Technical Guide on Properties, Mechanistic Utility, and Synthetic Workflows
Executive Summary & Structural Rationale
N1,N2-Di-Boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4) is a doubly protected aliphatic diamine that serves as a cornerstone building block in modern organic synthesis and drug discovery[1][2]. The parent molecule, N,N'-dimethyl-1,2-ethanediamine (DMEDA), is a highly nucleophilic, bifunctional amine capable of acting as a strong bidentate ligand in transition-metal catalysis (e.g., copper-catalyzed Ullmann couplings)[3][4].
However, the unbridled reactivity of unprotected DMEDA often leads to over-alkylation, unwanted chelation, and complex statistical mixtures during asymmetric synthesis. By masking both secondary amines with bulky tert-butoxycarbonyl (Boc) groups, chemists achieve profound steric hindrance and electronic deactivation. This protection strategy allows the ethylenediamine backbone to be seamlessly integrated into complex molecular architectures—such as PROTAC linkers, macrocyclic precursors, and CNS-penetrant drug scaffolds[5]—without interfering with intermediate metal-catalyzed steps.
Physicochemical & Structural Profiling
Understanding the physical parameters of Di-Boc-DMEDA is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer behavior during extraction. High-purity commercial standards (≥95%) are readily available for scale-up[6][7].
| Property | Value / Description |
| Chemical Name | Di-tert-butyl ethane-1,2-diylbis(methylcarbamate) |
| CAS Registry Number | 177587-81-4 |
| Molecular Formula | C₁₄H₂₈N₂O₄ |
| Molecular Weight | 288.38 g/mol |
| LogP (Predicted) | ~2.01 (Highly lipophilic compared to free DMEDA) |
| Physical State | Colorless to pale yellow viscous liquid / low-melting solid |
| H-Bond Donors / Acceptors | 0 / 4 (Tertiary amide character restricts H-bond donation) |
| Solubility | Miscible in DCM, THF, DMF, and EtOAc; Insoluble in water |
Mechanistic Utility in Advanced Synthesis
The strategic value of Di-Boc-DMEDA lies in its capacity for selective, asymmetric functionalization .
The "Why": Causality Behind the Chemistry
Symmetrical diamines are notoriously difficult to mono-functionalize. Reacting unprotected DMEDA with one equivalent of an electrophile typically yields a challenging mixture of unreacted starting material, mono-substituted product, and di-substituted product.
By starting with the Di-Boc derivative, researchers can employ a controlled mono-deprotection strategy . The addition of exactly 1.0 equivalent of a strong acid (like Trifluoroacetic acid, TFA) at cryogenic temperatures (-78 °C) allows for the cleavage of a single Boc group. The resulting mono-Boc intermediate can then be coupled to a target ligand. Subsequent global deprotection and a second coupling step enable the construction of asymmetric bifunctional molecules.
This exact methodology is frequently utilized in the synthesis of[5] and in the engineering of in rheumatoid arthritis models[8][9].
PROTAC Assembly Strategy using Mono-Boc-DMEDA as a Bifunctional Linker.
Experimental Workflows (Self-Validating Protocols)
The following protocols have been optimized to ensure high yield and purity, focusing on the causality behind reagent selection.
Protocol 1: Global Deprotection to Yield DMEDA Dihydrochloride
Objective: Quantitative removal of both Boc groups to yield a stable, easy-to-handle salt. Causality: Using 4M HCl in 1,4-dioxane is vastly superior to TFA for global deprotection. TFA yields hygroscopic bis-trifluoroacetate oils that complicate downstream purification. In contrast, the HCl/dioxane system drives the equilibrium forward by precipitating the resulting DMEDA dihydrochloride directly out of the ethereal solvent, eliminating the need for tedious aqueous workups[10].
Step-by-Step Methodology:
-
Preparation: Suspend N1,N2-Di-Boc-N1,N2-dimethyl-1,2-ethanediamine (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Maintain under an inert nitrogen atmosphere.
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise add 4M HCl in 1,4-dioxane (20-30 eq) over 15 minutes to control the exothermic evolution of isobutylene and CO₂ gases.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 2 hours. Mechanistic note: Acidic protonation of the carbamate oxygen facilitates the elimination of the tert-butyl cation, which subsequently loses a proton to form isobutylene.
-
Monitoring: Verify completion via LC-MS (absence of m/z 289 [M+H]⁺ and m/z 189 [Mono-Boc+H]⁺).
-
Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting crude solid with cold, anhydrous diethyl ether (Et₂O) to extract residual organic impurities.
-
Collection: Filter the precipitate over a glass frit and dry under high vacuum to afford the DMEDA dihydrochloride salt as a white, crystalline solid (>95% yield).
Protocol 2: Selective Mono-Deprotection for Asymmetric Synthesis
Objective: Generate Mono-Boc-DMEDA for sequential, asymmetric coupling. Causality: High dilution and cryogenic temperatures are mandatory to prevent the localized excess of acid from cleaving the second Boc group.
Step-by-Step Methodology:
-
Dilution: Dissolve Di-Boc-DMEDA (1.0 eq) in anhydrous Dichloromethane (DCM) at a high dilution (0.01 M) to minimize intermolecular interactions.
-
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.
-
Controlled Addition: Slowly add a solution of TFA (1.0 eq) in DCM over 1 hour using a programmable syringe pump.
-
Quenching: Stir for an additional 2 hours at -78 °C. Quench the reaction while still cold by adding saturated aqueous NaHCO₃ to neutralize the acid immediately.
-
Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to isolate the mono-Boc intermediate.
Deprotection and Functionalization Workflow of Di-Boc-DMEDA.
Quantitative Data & Reaction Parameters
The table below summarizes the kinetic and thermodynamic outcomes of the deprotection strategies discussed above, providing a quick-reference guide for bench chemists.
| Reaction Parameter | Global Deprotection (HCl/Dioxane) | Global Deprotection (TFA/DCM) | Selective Mono-Deprotection |
| Acid Reagent | 4M HCl in 1,4-Dioxane (20-30 eq) | TFA (Excess, 1:1 v/v in DCM) | TFA (Strictly 1.0 eq in DCM) |
| Temperature Profile | 0 °C → Room Temp (25 °C) | Room Temp (25 °C) | Maintained at -78 °C |
| Reaction Time | 2 hours | 1 - 2 hours | 3 hours (Slow addition) |
| Product Form | Dihydrochloride salt (Crystalline) | Bis-TFA salt (Hygroscopic oil) | Mono-TFA salt / Free base |
| Typical Yield | >95% | 90-95% | 40-50% (Optimized) |
| Downstream Utility | Direct coupling (requires DIPEA base) | Requires extensive neutralization | Asymmetric PROTAC linkers |
References
-
Fluorochem, "N1,N2-DI-BOC-N1,N2-DIMETHYL-1,2-ETHANEDIAMINE (CAS 177587-81-4)",
-
Fisher Scientific, "eMolecules N1,N2-DI-BOC-N1,N2-DIMETHYL-1,2-ETHANEDIAMINE",
-
ACS Publications, "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors",
-
PubMed / Bioactive Materials, "The protein corona modulates the inflammation inhibition by cationic nanoparticles via cell-free DNA scavenging",
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- 10. WO2011087712A2 - Tricyclic derivatives and their pharmaceutical use and compositions - Google Patents [patents.google.com]
Solubility of N,N'-Di-Boc-N,N'-dimethylethylenediamine in organic solvents
The following technical guide details the solubility, handling, and purification of N,N'-Di-Boc-N,N'-dimethylethylenediamine , a critical intermediate in medicinal chemistry and peptide synthesis.
Executive Summary
N,N'-Di-Boc-N,N'-dimethylethylenediamine (C₁₄H₂₈N₂O₄) is a lipophilic, bis-protected diamine intermediate. Unlike its free amine precursors, the presence of two tert-butyloxycarbonyl (Boc) groups and two N-methyl groups renders this compound highly soluble in non-polar and moderately polar organic solvents while making it practically insoluble in water.
This guide provides a validated solubility profile, experimental protocols for dissolution and purification, and mechanistic insights into solvent interaction, tailored for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Before addressing solubility, it is critical to verify the chemical species, as "Boc-diamines" often refer to mono-protected variants in catalog databases.
| Property | Specification |
| Systematic Name | Di-tert-butyl N,N'-dimethylethylene-1,2-diyldicarbamate |
| Formula | C₁₄H₂₈N₂O₄ |
| Molecular Weight | 288.38 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity/temperature) |
| Polarity | Low (Lipophilic) |
| Key Functional Groups | Carbamate (Boc), Tertiary Amine (masked) |
Mechanistic Insight: The N-methylation of the carbamate nitrogen removes the hydrogen bond donor capability typically found in secondary amides (Boc-NH-R). This absence of H-bond donors significantly lowers the lattice energy (melting point) and increases solubility in lipophilic solvents compared to the non-methylated analog (N,N'-Di-Boc-ethylenediamine).
Solubility Profile
The following data categorizes solvents based on their thermodynamic compatibility with the solute.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred solvent for reactions and transfers. |
| Chloroform (CHCl₃) | Excellent | Useful for NMR analysis; prevents aggregation. | |
| Esters | Ethyl Acetate (EtOAc) | Excellent | Ideal for extraction and silica gel loading. |
| Ethers | Tetrahydrofuran (THF) | Excellent | Standard reaction solvent; fully miscible. |
| Diethyl Ether (Et₂O) | Good | Good for extraction; may require warming if crystalline. | |
| Hydrocarbons | Hexanes / Heptane | Moderate/Variable | Soluble, but often used as the non-polar component in chromatography. Cooling may induce precipitation. |
| Toluene | Good | Useful for high-temperature reactions. | |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Soluble; often used in HPLC. |
| DMF / DMSO | Good | Soluble, but difficult to remove; avoid unless necessary. | |
| Protic | Methanol / Ethanol | Moderate | Soluble, but risk of transesterification if heated with strong base/acid. |
| Water | Insoluble | Immiscible. Forms a distinct organic layer. |
Critical Solubility Phenomena
-
The "Grease" Effect: The two tert-butyl groups and two methyl groups create a "greasy" hydrophobic shell around the polar carbamate core. This allows the molecule to dissolve readily in non-polar solvents like hexanes, which is unusual for many dicarbamates.
-
Acid Sensitivity: While soluble in organic acids (e.g., TFA/DCM mixtures), these conditions trigger deprotection (removal of Boc groups). Do not use acidic solvents unless deprotection is intended.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solvent suitability for a specific batch.
-
Preparation: Weigh 50 mg of N,N'-Di-Boc-N,N'-dimethylethylenediamine into a 4 mL glass vial.
-
Addition: Add 500 µL of the target solvent (Target concentration: 100 mg/mL).
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Soluble.
-
Cloudy/Particulates: Saturated or Insoluble. Sonicate for 1 minute. If still cloudy, add solvent in 100 µL increments.
-
-
Validation: If clear, centrifuge at 10,000 rpm for 2 minutes to check for micro-precipitates.
Protocol B: Purification via Flash Chromatography
Because the Di-Boc compound is significantly less polar than the Mono-Boc impurity or the free amine, it can be purified based on this solubility difference.
Stationary Phase: Silica Gel (Standard Phase) Mobile Phase: Hexanes (Solvent A) / Ethyl Acetate (Solvent B)
Workflow:
-
Dissolution: Dissolve crude material in minimal Dichloromethane (DCM) . (Note: Avoid dissolving in Hexanes directly as crude oils may not fully solubilize if impurities are present).
-
Loading: Load onto the column.
-
Elution Gradient:
-
0–5% EtOAc in Hexanes: Elutes non-polar impurities.
-
5–15% EtOAc in Hexanes: Elutes N,N'-Di-Boc-N,N'-dimethylethylenediamine (Target).
-
30% EtOAc in Hexanes: Elutes Mono-Boc impurities.
-
-
Detection: Stain with Ninhydrin (will not stain strongly due to lack of free NH) or Iodine. UV absorption is weak; use 210-220 nm.
Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the application (Reaction, Purification, or Analysis).
Caption: Decision tree for solvent selection based on operational requirements.
Applications & Handling
Synthetic Utility
This compound serves as a "masked" form of N,N'-dimethylethylenediamine. It is frequently used to introduce the diamine linker into molecules without risking side reactions (like polymerization) that free amines might undergo.
-
Linker Chemistry: The high solubility in DCM allows it to be used in standard amide coupling reactions.
-
Peptide Synthesis: Compatible with standard solid-phase peptide synthesis (SPPS) washing steps (DCM/DMF).
Safety & Stability
-
Flammability: The preferred solvents (Hexanes, EtOAc, THF) are highly flammable. Work in a fume hood.
-
Storage: Store at 2–8°C. While stable, Boc groups can degrade over long periods if exposed to moisture and heat, generating tert-butanol and CO₂.
-
Rotamers: In NMR analysis (CDCl₃), you may observe broad or split peaks. This is not an impurity but a result of restricted rotation around the N-C(O) bond (rotamers), common in N-methylated carbamates. Warming the NMR tube (e.g., to 50°C) often coalesces these peaks.
References
-
Synthesis and Properties of Boc-Protected Amines. PrepChem. (General procedure for Boc-protection of secondary amines).
-
Purification Strategies for N-Methylated Boc-Amines. BenchChem Technical Guides. (Discusses the polarity differences between Di-Boc and Mono-Boc species).
-
Solvent Properties and Miscibility. Sigma-Aldrich Reference. (Standard data on solvent miscibility for organic synthesis).
-
N-Boc-N,N'-dimethylethylenediamine (Mono-Boc) Data. ChemScene. (Used for comparative polarity assessment).
An In-depth Technical Guide to the Safe Handling and Application of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and handling guide for N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4). As no formal Safety Data Sheet (SDS) is readily available for this specific compound, this guide has been synthesized by our Senior Application Scientists. The information herein is extrapolated from the known hazards of its precursor, N,N'-dimethylethylenediamine (CAS 110-70-3), and the well-established chemical principles governing the tert-butoxycarbonyl (Boc) protecting group. This guide is intended to provide a robust framework for risk assessment and safe laboratory practice.
Chemical Identity and Physicochemical Properties
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is a symmetrically protected diamine, where the nucleophilic and basic properties of the nitrogen atoms are masked by Boc groups. This modification dramatically alters its physical and chemical properties compared to its parent diamine.
-
IUPAC Name: di-tert-butyl (ethane-1,2-diyl)bis(methylcarbamate)
-
Synonyms: N,N'-di-Boc-N,N'-dimethyl-1,2-ethanediamine
-
CAS Number: 177587-81-4[1]
-
Molecular Formula: C₁₄H₂₈N₂O₄
-
Molecular Weight: 288.38 g/mol
The structural relationship between the parent amine and its di-Boc protected form is crucial for understanding the change in reactivity and physical state.
Caption: Transformation from parent diamine to the di-Boc protected derivative.
Table 1: Comparison of Physicochemical Properties
| Property | N,N'-dimethylethylenediamine (Parent) | N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (Anticipated) | Causality of Change |
|---|---|---|---|
| Physical State | Colorless liquid[2] | White to off-white solid | Increased molecular weight and intermolecular forces due to the large Boc groups lead to a higher melting point. |
| Boiling Point | 119 °C[3] | Significantly > 200 °C | The substantial increase in molecular weight and size requires much more energy to transition to the gas phase. |
| Water Solubility | Miscible[4] | Low to negligible | The large, nonpolar tert-butyl groups of the Boc protectors significantly decrease the molecule's overall polarity, reducing its ability to form hydrogen bonds with water. |
| Density | ~0.819 g/mL[3] | > 1 g/mL (as a solid) | The addition of two C₅H₈O₂ units per molecule increases mass more than volume, leading to a higher density. |
| Reactivity | Highly nucleophilic, basic, corrosive[4][5] | Non-nucleophilic, non-basic under neutral/basic conditions | The lone pairs on the nitrogen atoms are delocalized into the carbonyl of the Boc group, rendering them chemically inert to bases and most nucleophiles.[6][7] |
Hazard Identification and Risk Mitigation (Anticipated)
The hazards associated with N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine are fundamentally different from its corrosive and flammable precursor. The primary risks stem from potential thermal or acidic decomposition and the effects of the compound as a solid particulate.
Anticipated GHS Classification:
-
Signal Word: Warning
-
Pictograms:
-
Health Hazard (for potential long-term effects, though none are documented)
-
Exclamation Mark (for skin/eye irritation)
-
-
Anticipated Hazard Statements:
-
H315: May cause skin irritation.
-
H319: May cause serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Anticipated Precautionary Statements:
Caption: Logic of hazard extrapolation from the parent amine to the di-Boc derivative.
Reactivity, Stability, and Decomposition
The stability of this compound is governed by the lability of the Boc protecting groups.
-
Chemical Stability: Stable under normal laboratory conditions and in the presence of bases, nucleophiles, and mild reducing agents.[7]
-
Incompatible Materials:
-
Strong Acids (e.g., TFA, HCl): Will cause rapid deprotection, releasing the corrosive parent diamine and flammable isobutylene gas.[9]
-
High Temperatures: Thermal decomposition can occur, particularly at temperatures above 150°C, leading to the release of isobutylene and carbon dioxide.[10][11]
-
Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers should be avoided.
-
-
Hazardous Decomposition Products:
-
Under Acidic Conditions: N,N'-dimethylethylenediamine, isobutylene, carbon dioxide.
-
Under Thermal Stress/Combustion: Oxides of carbon (CO, CO₂) and nitrogen (NOx), isobutylene.
-
Caption: Primary decomposition pathways for the title compound.
Experimental Protocols: Safe Handling and Use
Adherence to standard laboratory safety protocols is essential. The following provides a detailed workflow for handling this solid-phase reagent.
Protocol 1: Weighing and Preparing Solutions
-
Engineering Controls: Conduct all manipulations within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles.
-
Static Control: When transferring large quantities of the powder, ground the equipment to prevent static discharge, which can cause dust to become airborne.
-
Weighing: Use a tared, anti-static weighing dish. Avoid scooping directly from the main stock bottle. Instead, carefully tap a small amount from the stock bottle onto the weighing dish.
-
Dissolution: Add the weighed solid to the chosen solvent (e.g., dichloromethane, ethyl acetate) in the reaction vessel. Do not add solvent directly to the weighing dish. Stir gently until fully dissolved.
-
Cleanup: Wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of contaminated wipes and gloves as chemical waste.
First-Aid and Emergency Procedures (Precautionary)
These measures are based on the anticipated hazards of a solid organic irritant.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Applications in Drug Discovery and Synthesis
The title compound is a valuable building block in medicinal chemistry and organic synthesis. The Boc-protected nitrogens allow for selective functionalization at other parts of a molecule without interference from the diamine core. Following a synthetic sequence, the Boc groups can be cleanly removed under acidic conditions to reveal the free diamine, which can then be used as a linker, a bidentate ligand for metal catalysis, or a key structural component in a final active pharmaceutical ingredient (API).[12][13] The use of Boc protection is a mature and reliable strategy in both small-scale research and large-scale manufacturing processes.[]
References
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH&Co.KG. [Link]
-
1,2-Ethanediamine, N1-(2-aminoethyl)-N1,N2-dimethyl-. PubChem. [Link]
- Deprotection of boc-protected compounds.
-
Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
-
1,2-Ethanediamine, N1,N1-bis[2-(dimethylamino)ethyl]-N2,N2-dimethyl-. US EPA. [Link]
-
Chemical Properties of 1,2-Ethanediamine, N,N-dimethyl-. Cheméo. [Link]
-
N1-ethyl-N2,N2-dimethyl-1,2-ethanediamine. Exclusive Chemistry Ltd. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. LinkedIn. [Link]
-
1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-. PubChem. [Link]
Sources
- 1. eMolecules N1,N2-DI-BOC-N1,N2-DIMETHYL-1,2-ETHANEDIAMINE | 177587-81-4 | Fisher Scientific [fishersci.com]
- 2. CAS 110-70-3: 1,2-Ethanediamine, N,N'-dimethyl- [cymitquimica.com]
- 3. N,N'-Dimethyl-1,2-ethanediamine | 110-70-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chemos.de [chemos.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
Suppliers of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
An In-Depth Technical Guide on the Sourcing and Specification of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
Executive Summary
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS: 177587-81-4 ) is a critical bifunctional building block employed primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , peptidomimetics, and advanced drug delivery systems.[1] Its core utility lies in its ability to serve as a protected, methylated diamine linker that modulates solubility and permeability in drug conjugates.
This guide provides a technical framework for researchers and procurement specialists to identify high-quality suppliers, understand the impurity landscape inherent to its synthesis, and implement robust Quality Control (QC) protocols.
Chemical Identity & Technical Specifications
Before engaging suppliers, it is imperative to establish the exact chemical identity to avoid confusion with the mono-Boc or unmethylated analogs.
| Parameter | Specification |
| Chemical Name | N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine |
| CAS Number | 177587-81-4 |
| Synonyms | Di-tert-butyl N,N'-dimethylethane-1,2-diyldicarbamate; N,N'-Dimethyl-N,N'-di-Boc-ethylenediamine |
| Molecular Formula | C₁₄H₂₈N₂O₄ |
| Molecular Weight | 288.38 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, THF, MeOH, DMSO; Insoluble in water |
| SMILES | CN(CCN(C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Key Structural Feature: The presence of two N-methyl groups and two Boc protecting groups eliminates hydrogen bond donors, significantly altering the physicochemical properties compared to standard ethylenediamine linkers.[1]
Synthesis & Impurity Profiling
Understanding the synthesis route is the only way to predict potential impurities in supplier batches. The standard industrial route involves the exhaustive protection of N,N'-dimethylethylenediamine (DMEDA) with Di-tert-butyl dicarbonate (Boc₂O).[1]
Mechanistic Pathway & Impurity Risks[1]
Figure 1: Synthesis pathway highlighting the critical "Mono-Boc" impurity bottleneck.
Critical Impurity Analysis:
-
Mono-Boc Impurity (CAS 112257-19-9): The most common impurity.[1] If the reaction is not driven to completion or stoichiometry is off, the mono-protected species remains. This is chemically similar to the target, making separation difficult without high-performance flash chromatography.
-
Free Amine: Rare in high-quality batches but disastrous for downstream coupling reactions as it acts as a nucleophile scavenger.[1]
Supplier Landscape & Sourcing Strategy
The supply chain for this intermediate is tiered. "Catalog" suppliers often re-package from "Custom Synthesis" houses. For GMP or scale-up needs, audit the source of origin.
Tier 1: Validated Chemical Suppliers (High Reliability)
These vendors typically provide HNMR/LCMS data and have established batches.[1]
| Supplier | Type | Region | Notes |
| Fisher Scientific (eMolecules) | Catalog Aggregator | Global | Lists CAS 177587-81-4 explicitly.[1] Good for R&D quantities (1g - 25g).[1] |
| abcr GmbH | Specialist Vendor | Europe (Germany) | High E-E-A-T score for European sourcing.[1] Known for rigorous QC on organonitrogen compounds. |
| chemPUR | Specialist Vendor | Europe | Specializes in fine chemicals and building blocks.[1] |
| Enamine / WuXi AppTec | CRO / Manufacturer | Global | The primary manufacturers for bulk.[1] If you need >100g, contact their custom synthesis divisions directly. |
Procurement Protocol
When requesting quotes, do not simply ask for "Price/Availability." You must specify:
-
Minimum Purity: Request ≥97% (LCMS) .
-
Specific Impurity Limit: Explicitly ask: "Content of Mono-Boc impurity must be <1.0%."
-
Analytics: Request a raw NMR file (FID) to verify the integration ratio of Methyl vs. Boc protons.[1]
Quality Control (QC) Framework
Upon receipt of the material, the following self-validating QC protocol should be executed. Do not rely solely on the Certificate of Analysis (CoA).
Step-by-Step QC Workflow
Figure 2: QC Decision Tree for verifying identity and purity.
Analytical Benchmarks:
-
1H NMR (CDCl₃): Look for the rotameric split of the N-Methyl groups.[1] Due to the Boc carbamate, the N-Me signals often appear as broad or split singlets around 2.8–2.9 ppm. The Boc group appears as a strong singlet at ~1.45 ppm.[1]
-
Mass Spec: The target [M+H]+ is 289.2 . If you see a dominant peak at 189.1 , the material is the Mono-Boc species (CAS 112257-19-9) and should be rejected.[1]
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While Boc groups are generally stable, the N-methylated amine backbone can be prone to slow oxidation if left in air.
-
Hygroscopicity: Moderately hygroscopic.[1] Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Boc group over time (though slow).
-
Safety: Treat as a standard organic irritant.[1] Wear nitrile gloves and safety glasses.
References
-
Fisher Scientific. eMolecules N1,N2-DI-BOC-N1,N2-DIMETHYL-1,2-ETHANEDIAMINE | 177587-81-4.[1][2] Retrieved from
-
ChemBuyersGuide. Suppliers of CAS 177587-81-4 (abcr GmbH, chemPUR). Retrieved from
-
PrepChem. Synthesis of N-Boc-N,N'-dimethylethylene diamine (Precursor Protocol). Retrieved from
-
National Institutes of Health (PubChem). N-Boc-N-methylethylenediamine (Mono-Boc Analog Data). Retrieved from
-
Sigma-Aldrich. N,N'-Dimethylethylenediamine (Starting Material). Retrieved from
Sources
N-Boc vs. Di-Boc Dimethylethylenediamine: A Technical Guide to Selective Synthesis and Application
Executive Summary
In medicinal chemistry and linker design (e.g., PROTACs), N,N'-dimethylethylenediamine (DMEDA) is a critical C2-spacer.[1] However, its utility depends entirely on the differentiation of its two identical secondary amine termini.[1]
-
Mono-Boc-DMEDA (tert-butyl methyl(2-(methylamino)ethyl)carbamate) is the functional "warhead"—a desymmetrized building block possessing one protected amine and one reactive nucleophilic amine.
-
Di-Boc-DMEDA (di-tert-butyl ethylene-1,2-diylbis(methylcarbamate)) is the chemically inert "dead end"—a fully protected byproduct that must be rigorously excluded to prevent stoichiometry errors in downstream coupling.
This guide details the physicochemical differences, provides a validated protocol for selective mono-protection, and outlines the self-validating spectroscopic signatures required for quality control.[1]
Part 1: Structural & Physicochemical Analysis[1]
The fundamental difference lies in symmetry and basicity. Mono-Boc is an asymmetric base; Di-Boc is a symmetric, non-basic carbamate.
Comparative Properties Table
| Feature | Mono-Boc-DMEDA | Di-Boc-DMEDA |
| CAS Number | 112257-19-9 | Not commonly listed (Impurity) |
| Molecular Weight | 188.27 g/mol | 288.39 g/mol |
| Symmetry | Asymmetric ( | Symmetric ( |
| Basicity (pKa) | Basic (Free amine pKa ~9.0–9.[2]5) | Non-Basic (Carbamate protected) |
| Nucleophilicity | High (Secondary amine) | None (Sterically hindered carbamate) |
| Physical State | Colorless Liquid (bp ~244°C) | Viscous Oil or Low-Melting Solid |
| Polarity (TLC) | High (Polar, stains with Ninhydrin) | Low (Non-polar, UV active only) |
Spectroscopic Signatures (NMR)
Differentiation by
-
Mono-Boc (
Asymmetry):-
Boc Group: Single singlet (9H) at ~1.45 ppm.
-
N-Methyls: Two distinct singlets. One sharp singlet for the free amine
-Me (~2.45 ppm) and one broadened/rotameric singlet for the carbamate -Me (~2.90 ppm). -
Backbone: Two distinct triplets (or multiplets) for the ethylene bridge (
), reflecting different chemical environments.
-
-
Di-Boc (
Symmetry):-
Boc Group: Single singlet (18H).
-
N-Methyls: One signal (often broadened due to rotamers) integrating to 6H.
-
Backbone: One signal (singlet or tight multiplet) integrating to 4H.
-
Part 2: The Synthesis Challenge & "Expert" Protocol
The Statistical Problem
Direct reaction of DMEDA with Boc-anhydride (
-
~50% Mono-Boc
-
~25% Di-Boc[3]
-
~25% Unreacted Diamine
The Solution: Monoprotonation Strategy
To break this statistical limit, we utilize the Monoprotonation Strategy . By adding exactly one equivalent of acid (HCl), we convert the diamine into a mono-ammonium salt. Electrostatic repulsion and statistical probability prevent the protonated amine from reacting, while the free amine reacts with
Validated Protocol: Selective Mono-Boc Synthesis
This protocol minimizes Di-Boc formation to <5%.
Reagents:
-
N,N'-Dimethylethylenediamine (DMEDA) [1.0 equiv]
-
Chlorotrimethylsilane (TMSCl) [1.0 equiv] or HCl in Dioxane
-
Di-tert-butyl dicarbonate (
) [1.0 equiv] -
Triethylamine (
) [1.2 equiv] -
Methanol (MeOH) and Dichloromethane (DCM)
Step-by-Step Workflow:
-
In-Situ Salt Formation: Dissolve DMEDA (10 mmol) in anhydrous MeOH (50 mL) at 0°C. Dropwise add TMSCl (10 mmol).
-
Protection Step: Add a solution of
(10 mmol) in MeOH (10 mL) dropwise over 30 minutes.-
Stir: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Check: TLC (10% MeOH in DCM). The salt form will not move; the free base (if any) will.
-
-
Neutralization & Workup: Concentrate MeOH. Redissolve residue in water.
-
Wash 1: Extract the aqueous acidic solution with
(2x). -
Critical: This removes any non-basic Di-Boc byproduct (which is organic soluble). The desired Mono-Boc is currently protonated (water soluble).
-
Basify: Adjust aqueous layer pH to >12 using NaOH (4M).
-
Extraction: Extract the basic aqueous layer with DCM (3x). The Mono-Boc free base now moves to the organic layer.
-
-
Purification: Dry DCM over
and concentrate.-
Yield: Typically >85% Mono-Boc.
-
Purity: >98% (Di-Boc is removed in the ether wash).
-
Reaction Pathway Diagram[1][6]
Caption: Selective synthesis pathway utilizing monoprotonation to suppress Di-Boc formation, coupled with pH-switch workup for purification.
Part 3: Applications in Drug Discovery[1]
The Mono-Boc derivative is primarily used as a linker precursor in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bifunctional ligands.
Workflow: Linker Synthesis
-
Nucleophilic Attack: The free secondary amine of Mono-Boc-DMEDA attacks an alkyl halide or activated ester (e.g., a PEG chain or E3 ligase ligand).
-
Deprotection: The Boc group is removed (TFA/DCM or HCl/Dioxane) to reveal the second amine.
-
Final Coupling: The newly revealed amine is coupled to the Warhead (POI ligand).
Why Di-Boc Fails Here: If Di-Boc is present as an impurity, it acts as an inert diluent. It cannot react in Step 1. However, if it carries over to Step 2, it will deprotect to regenerate the original DMEDA, which can then act as a scavenger or form double-warhead impurities in Step 3.[1]
Caption: Application of Mono-Boc-DMEDA in the stepwise construction of bifunctional linker systems.
References
-
Selective Mono-Protection Strategy: Krapcho, A. P.; Kuell, C. S.[1] "Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 1990 , 20(16), 2559–2564.[1] Link
-
pKa Values of Diamines: Hall, H. K.[1] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957 , 79(20), 5441–5444.[1] Link
-
Use in PROTAC Linkers: Toure, M.; Crews, C. M.[1] "Small-Molecule PROTACs: New Strategies for Protein Degradation." Angewandte Chemie International Edition, 2016 , 55(6), 1966–1973.[1] Link
-
NMR Characterization Data: Comparison derived from spectral data of N-Boc-ethylenediamine analogs. Sigma-Aldrich Product Specification, CAS 112257-19-9.[6] Link
Sources
Strategic Protection & Functionalization of N,N'-Dimethyl-1,2-ethanediamine
Executive Summary: The Symmetry Challenge
N,N'-Dimethyl-1,2-ethanediamine (DMEDA) is a critical pharmacophore and ligand scaffold characterized by C2 symmetry and two secondary amine termini. Unlike primary diamines, the secondary methylamines of DMEDA present unique steric and electronic profiles that complicate selective functionalization.
In drug development, DMEDA serves as a robust linker for PROTACs and a chelating backbone for metallodrugs. In catalysis, it is the "gold standard" ligand for Cu-catalyzed amination (Buchwald-Hartwig type) and C-H activation.
The Core Problem: Reacting DMEDA with a protecting group (PG) typically yields a statistical mixture:
-
~25% Unreacted Starting Material
-
~50% Mono-protected (Desired)
-
~25% Di-protected (Waste)
This guide details a thermodynamically controlled salt-bridge protocol to shift this distribution to >85% mono-selectivity, eliminating the need for difficult chromatographic separations.
Strategic Protection Protocols
The "Salt-Bridge" Mono-Protection Strategy (Target: N-Boc-N'-methyl-DMEDA)
Concept: Instead of relying on slow addition or high dilution (kinetic control), we utilize pH-dependent speciation. By adding exactly 1.0 equivalent of acid, we statistically favor the formation of the mono-ammonium salt. The protonated amine is non-nucleophilic, leaving the free amine available for reaction with Boc anhydride.
Experimental Workflow
Reagents:
-
N,N'-Dimethyl-1,2-ethanediamine (1.0 equiv)
-
TMSCl (Trimethylsilyl chloride) (1.0 equiv) [Source of anhydrous HCl]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N)
Protocol:
-
Salt Formation: Dissolve DMEDA (10 mmol) in anhydrous MeOH (50 mL) at 0°C.
-
Acidification: Add TMSCl (10 mmol) dropwise. Note: TMSCl reacts with MeOH to generate anhydrous HCl in situ.[2] This is superior to aqueous HCl as it prevents solubility issues and hydrolysis side-reactions.
-
Equilibration: Stir for 30 minutes. The solution now contains a distribution favoring the mono-hydrochloride salt: [MeNH₂⁺-CH₂CH₂-NHMe]Cl⁻.
-
Protection: Add Boc₂O (11 mmol) in MeOH (10 mL) dropwise. Stir at Room Temperature (RT) for 2-4 hours.
-
Basification: The reaction yields the hydrochloride salt of the mono-Boc product. Add Et₃N (15 mmol) or aqueous NaOH to liberate the free base.
Self-Validating Purification (The "pH Switch")
This step ensures purity without column chromatography.
-
Evaporation: Remove MeOH.
-
Partition: Dissolve residue in Water/DCM.
-
Acid Wash (pH 4-5): Extract with weak citric acid.
-
Di-Boc product (Neutral) stays in DCM.
-
Mono-Boc product (Basic) moves to Aqueous phase.
-
Unreacted Diamine (Highly Basic) moves to Aqueous phase.
-
-
Base Wash (pH 12): Basify the aqueous layer (NaOH) and extract with DCM.
-
Mono-Boc product moves to DCM.
-
Unreacted Diamine remains in water (due to high polarity/solubility).
-
-
Result: The final DCM layer contains >95% pure Mono-Boc-DMEDA.
Orthogonal Protection: The Boc/Cbz "Toggle"
For complex synthesis, you often need to differentiate the two nitrogens to attach two different pharmacophores sequentially.
Target: N-Boc-N'-Cbz-N,N'-dimethyl-1,2-ethanediamine
Protocol:
-
Start with Mono-Boc-DMEDA (from Section 2.1).
-
Dissolve in DCM/Aq. NaHCO₃ (Biphasic system).
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0°C.
-
Stir vigorously. The Cbz group caps the remaining secondary amine.
-
Outcome: A fully protected scaffold where the Boc group is acid-labile (TFA) and the Cbz group is hydrogenolysis-labile (H₂/Pd), allowing selective deprotection of either end.
Visualization of Workflows
Logic Diagram: Mono-Protection & Purification
The following diagram illustrates the speciation logic and the "pH Switch" purification method.
Caption: Flowchart demonstrating the "Salt-Bridge" synthesis and pH-switch purification for Mono-Boc-DMEDA.
Technical Data & Stability Profiles
Protecting Group Compatibility Matrix
For secondary amines (N-Me), steric hindrance affects deprotection rates.
| Protecting Group | Installation Reagent | Stability (Acid) | Stability (Base) | Stability (H₂/Red) | Deprotection Cond. |
| Boc (tert-butyl) | Boc₂O, Et₃N | Unstable | Stable | Stable | TFA / HCl (DCM) |
| Cbz (Benzyl) | Cbz-Cl, NaHCO₃ | Stable | Stable | Unstable | H₂, Pd/C or HBr/AcOH |
| Fmoc (Fluorenyl) | Fmoc-OSu, NaHCO₃ | Stable | Unstable | Stable | 20% Piperidine (DMF) |
| Alloc (Allyl) | Alloc-Cl, Pyridine | Stable | Stable | Stable | Pd(PPh₃)₄, Phenylsilane |
| Teoc (Silyl) | Teoc-OSu | Stable | Stable | Stable | TBAF (Fluoride) |
NMR Characterization (Diagnostic Signals)
When characterizing N-Boc-N'-methyl-DMEDA, be aware of rotamers . The tertiary carbamate bond (N(Me)-Boc) rotates slowly on the NMR timescale at room temperature.
-
¹H NMR (CDCl₃): You will often see split peaks (approx 60:40 ratio) for the tert-butyl group (~1.45 ppm) and the N-Methyl group (~2.85 ppm).
-
Validation: Run the NMR at 50°C to coalesce the peaks into sharp singlets, confirming purity rather than impurities.
Applications in Drug Discovery & Catalysis[3][4]
Ligand Synthesis (Buchwald-Hartwig)
DMEDA is a privileged ligand for Cu-catalyzed amination. However, for difficult substrates, modified DMEDA derivatives are required.
-
Workflow: Synthesize Mono-Boc-DMEDA -> Alkylate the free amine (Reductive Amination with Ar-CHO) -> Deprotect Boc.
-
Result: Non-symmetric N,N'-dimethyl-N-aryl-ethylenediamine ligands that tune the steric environment of the Copper center.
PROTAC Linker Design
DMEDA provides a short, semi-rigid aliphatic linker.
-
Step 1: React Mono-Boc-DMEDA with an E3 Ligase ligand (e.g., Thalidomide derivative).
-
Step 2: Deprotect Boc (TFA).
-
Step 3: React the liberated amine with the Target Protein ligand.
-
Advantage: The secondary amines reduce hydrogen bond donation compared to primary diamines, potentially improving cell permeability.
References
-
Selective Mono-Boc Protection of Diamines: Ha, H. J., et al. "Selective Mono-Boc Protection of Diamines."[1][2] Synthetic Communications, vol. 37, no.[3] 5, 2007, pp. 737-742. [3]
-
General Method for Selective Mono-Boc Protection: Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof."[1] Journal of the Mexican Chemical Society, vol. 61, no.[1][2] 1, 2017.
-
DMEDA in Cu-Catalysis (Mechanistic Insight): Ma, D., et al. "CuI/N,N'-Dimethyl-1,2-ethanediamine-Catalyzed Coupling Reactions of Aryl Halides." Organic Letters, vol. 5, no. 14, 2003.
-
Orthogonal Protection Strategies: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009.
Sources
Methodological & Application
Application Note: Selective N-tert-Butoxycarbonyl (Boc) Protection Strategies for N,N'-Dimethylethylenediamine
Introduction & Strategic Analysis
N,N'-Dimethylethylenediamine (DMEDA) is a critical C2-symmetric building block used in the synthesis of chiral ligands, pharmaceutical intermediates, and PROTAC linkers. Its symmetry presents a specific synthetic challenge: differentiating two identical secondary amine sites.[1]
When reacting DMEDA with di-tert-butyl dicarbonate (Boc₂O), three outcomes are statistically possible:
-
Unreacted Starting Material (SM)
-
Mono-Boc Product (Target): tert-butyl methyl(2-(methylamino)ethyl)carbamate.
-
Bis-Boc Product (Byproduct): di-tert-butyl ethane-1,2-diylbis(methylcarbamate).
The "Symmetry Breaker" Strategy
To achieve high-purity Mono-Boc DMEDA without laborious chromatography, we utilize a Thermodynamic Solubility Switch . Unlike primary amines, secondary amines protected with Boc groups lose their basicity significantly but do not become acidic. However, the remaining unprotected secondary amine in the Mono-Boc species retains basicity.
This protocol leverages this difference. By manipulating pH during the workup, we can partition the three species into different phases, creating a self-validating purification system.
Protocol A: Selective Mono-Boc Protection (The "pH-Switch" Method)
Objective: Synthesis of N-Boc-N,N'-dimethylethylenediamine (Mono-Boc). Mechanism: Statistical amplification via excess substrate + Acid/Base extraction purification.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9] | Role |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 4.0 - 5.0 | Substrate (Large Excess) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.0 | Limiting Reagent |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
| Citric Acid (10% aq) or 0.5M HCl | - | - | pH Switch (Acidic) |
| NaOH (2M) | - | - | pH Switch (Basic) |
Experimental Workflow
Step 1: Reaction Setup (Inverted Addition)
-
Charge a round-bottom flask with DMEDA (5.0 equiv) and DCM (0.2 M concentration relative to DMEDA).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve Boc₂O (1.0 equiv) in a separate volume of DCM (equal to the reaction volume).
-
Add the Boc₂O solution dropwise to the DMEDA solution over 60 minutes using a pressure-equalizing dropping funnel.
-
Why? High dilution and slow addition into a "sea" of diamine statistically favor the collision of Boc₂O with an unreacted amine rather than a mono-protected species.
-
-
Warm to room temperature (20–25 °C) and stir for 4 hours.
Step 2: The "pH-Switch" Purification (Critical)
Note: This workup eliminates the need for column chromatography.
-
Wash 1 (Removal of Excess SM): Transfer reaction mixture to a separatory funnel. Wash with Water (3 x reaction volume) .
-
Logic: DMEDA is highly water-soluble and partitions into the aqueous phase. The lipophilic Boc-protected species stay in DCM.
-
-
Extraction 1 (Separation of Mono vs. Bis): Extract the organic layer with 10% Citric Acid (3 x) .
-
Logic: The Mono-Boc amine is basic and protonates, moving into the Aqueous Acidic Layer . The Bis-Boc product is non-basic and remains in the Organic Layer (discard organic layer or save for Bis-Boc recovery).
-
-
Basification: Take the combined Aqueous Acidic layers and cool to 0 °C. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the Mono-Boc free base precipitates/oils out.
-
-
Final Extraction: Extract the basic aqueous layer with DCM (3 x) .[2][7]
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Workflow Visualization
Figure 1: Self-validating purification logic for Mono-Boc isolation.
Protocol B: Bis-Boc Protection
Objective: Synthesis of N,N'-di-Boc-N,N'-dimethylethylenediamine. Use Case: Analytical standards or fully protected linker storage.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| DMEDA | 1.0 | Substrate |
| Boc₂O | 2.5 | Excess Reagent |
| Triethylamine (TEA) | 3.0 | Base Scavenger |
| DMAP | 0.1 | Nucleophilic Catalyst |
| THF or DCM | - | Solvent |
Experimental Workflow
-
Dissolve DMEDA (1.0 equiv) , TEA (3.0 equiv) , and DMAP (0.1 equiv) in DCM.
-
Add Boc₂O (2.5 equiv) in one portion (exothermic reaction; use water bath if scaling >10g).
-
Stir at room temperature for 12 hours.
-
Workup: Wash with 1M HCl (to remove TEA and any mono-product), then Saturated NaHCO₃, then Brine.
-
Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (usually not required if washed thoroughly).
Quality Control & Data Analysis
Expected Analytical Data (Mono-Boc)
| Technique | Signal Characteristic | Assignment |
| TLC | R_f ~ 0.3 (10% MeOH in DCM) | Stains with Ninhydrin (Basic amine) |
| 1H NMR | δ 1.45 (s, 9H) | Boc tert-butyl group |
| 1H NMR | δ 2.45 (s, 3H) | N-Methyl (Free amine side) |
| 1H NMR | δ 2.85 (s, 3H) | N-Methyl (Boc side) |
| 1H NMR | δ 2.75 (t, 2H) | CH₂ adjacent to free amine |
| 1H NMR | δ 3.30 (t, 2H) | CH₂ adjacent to Boc |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Product lost in aqueous layer during workup. | Ensure the aqueous layer is pH > 12 before final extraction.[2][7] Salt the aqueous phase (NaCl) to decrease product solubility in water. |
| Bis-Boc Contamination | Acid wash step failed or pH was too high. | Use a stronger acid wash (0.5M HCl instead of Citric) or perform the acid wash twice. |
| Solidification | Reaction too concentrated. | DMEDA salts can precipitate.[7] Ensure solvent volume is sufficient (0.1 - 0.2 M). |
References
-
Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[4] Synthetic Communications, 1990 , 20(16), 2559–2564.
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Chapter on Protection for the Amino Group).
- Dinsmore, C. J.; Bergman, J. M. "Synthesis of N-Boc-N,N'-dimethylethylenediamine and analogues.
-
BenchChem. "Selective Mono-Boc Protection of Diamines: Application Note." (Verified general procedure for symmetric diamines).
-
PubChem Compound Summary. "N-Boc-N,N'-dimethylethylenediamine (CAS 112257-19-9)."
Sources
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. mcours.net [mcours.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Using N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine as a ligand precursor
Topic: Using N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine as a Ligand Precursor[1]
Executive Summary
N,N'-Dimethylethylenediamine (DMEDA) is a privileged ligand in transition-metal catalysis, particularly for Copper(I)-catalyzed C-N, C-O, and C-S cross-coupling reactions (Buchwald/Ma-type couplings).[1] However, the free base ligand presents significant handling challenges: it is a volatile liquid (bp 119 °C), corrosive, hygroscopic, and prone to absorbing atmospheric CO₂ to form carbamates, which alters stoichiometry and catalytic efficiency.
This guide details the use of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (hereafter Di-Boc-DMEDA ) as a shelf-stable, solid precursor.[1] By utilizing this "masked" ligand, researchers can ensure precise stoichiometric control, eliminate handling hazards, and generate the active catalytic species in situ or as a pure salt immediately prior to reaction.
Chemical Context & Rationale
The "Volatility Problem" in Catalysis Screening
In high-throughput screening (HTS) or precise kinetic studies, the volatility of free DMEDA leads to variable ligand-to-metal (L:M) ratios.[1] A loss of 10-20% of the ligand due to evaporation during weighing or purging can shut down a Cu-catalyzed cycle, which often requires a precise L:M ratio (typically 2:1 or 1:[1]1) to prevent catalyst aggregation.
The "Protected Precursor" Solution
The Di-Boc-DMEDA precursor solves these issues via the Protection-Deprotection-Activation (PDA) strategy.[1]
| Feature | Free Ligand (DMEDA) | Precursor (Di-Boc-DMEDA) |
| Physical State | Colorless Liquid | Solid / Viscous Oil |
| Volatility | High (bp 119 °C) | Negligible |
| Air Stability | Absorbs CO₂ rapidly | Stable |
| Stoichiometry | Difficult (evaporation) | Precise (weighable solid) |
| CAS | 110-70-3 | 177587-81-4 |
Experimental Protocols
Protocol A: Generation of the Active Ligand Salt (DMEDA·2HCl)
Use this protocol to convert the Di-Boc precursor into a stable amine salt that can be stored or used directly in coupling reactions.[1]
Reagents:
-
Di-Boc-DMEDA (1.0 equiv)[1]
-
4.0 M HCl in Dioxane (4-5 equiv)[1]
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Diethyl ether (Et₂O)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve Di-Boc-DMEDA (1.0 g, 3.47 mmol) in DCM (5 mL).
-
Note: DCM is preferred for solubility, but MeOH can be used if a homogeneous deprotection is desired.
-
-
Acidolysis: Add 4.0 M HCl in Dioxane (4.3 mL, ~17 mmol) dropwise at 0 °C.
-
Reaction: Remove the ice bath and stir at room temperature (23 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (ninhydrin stain) or disappearance of the Boc signal in ¹H NMR. Evolution of CO₂ gas indicates reaction progress.[1]
-
-
Precipitation: The amine salt may precipitate spontaneously. If not, concentrate the solution to ~20% volume under reduced pressure.
-
Isolation: Add anhydrous Et₂O (20 mL) to force precipitation of the DMEDA·2HCl salt.
-
Filtration: Filter the white solid under an inert atmosphere (nitrogen/argon) to avoid moisture absorption (the salt is hygroscopic). Wash with Et₂O.[1]
-
Yield: Dry under high vacuum. Quantitative yield is typical.
Protocol B: Application in Cu-Catalyzed Amidation (Goldberg Reaction)
This protocol demonstrates the use of the generated DMEDA·2HCl salt in a C-N coupling reaction. The salt is neutralized in situ by the base.[1]
Reaction: Aryl Iodide + Amide
Reagents:
-
Aryl Iodide (1.0 mmol)
-
Benzamide (1.2 mmol)
-
CuI (Copper(I) Iodide) (5 mol%, 9.5 mg)
-
DMEDA·2HCl (Generated from Protocol A) (10 mol%, 16 mg)
-
K₃PO₄ (Potassium Phosphate, tribasic) (2.5 equiv)
-
Toluene or Dioxane (2.0 mL)
Workflow:
-
Solid Addition: To a reaction vial equipped with a stir bar, add CuI, DMEDA·2HCl , Aryl Iodide (if solid), Benzamide, and K₃PO₄.
-
Crucial Step: The use of the salt (DMEDA[1]·2HCl) requires extra base to neutralize the HCl. Ensure K₃PO₄ is in excess (at least 2 equiv + 2 equiv for the HCl = ~2.5–3.0 equiv total).
-
-
Purging: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Inject anhydrous Toluene through the septum.
-
Complexation (In Situ): Stir at Room Temperature for 10 minutes.
-
Heating: Heat the reaction block to 80–110 °C (substrate dependent) for 12–24 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a silica plug, and analyze/purify.
Mechanistic Visualization
The following diagrams illustrate the activation pathway and the catalytic cycle, emphasizing where the Di-Boc precursor fits into the workflow.
Diagram 1: Ligand Activation Workflow
Caption: Transformation of the Di-Boc precursor into the active Copper-Ligand complex via salt formation.[1][4]
Diagram 2: Catalytic Cycle (Simplified)
Caption: The standard Cu(I)/Cu(III) catalytic cycle facilitated by the DMEDA ligand.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Old HCl/Dioxane; insufficient time.[1] | Use fresh acid source.[1] Ensure CO₂ evolution ceases. Check by NMR (Boc peak at 1.4 ppm). |
| Hygroscopic Salt | DMEDA·2HCl absorbs moisture rapidly. | Store salt in a desiccator or glovebox. If wet, dry under P₂O₅ vacuum. |
| Low Reaction Yield | Acid residues killing the base. | Ensure excess base (K₃PO₄) is used to neutralize the 2 equiv of HCl attached to the ligand. |
| Blue Reaction Mixture | Oxidation of Cu(I) to Cu(II). | Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw or sparging) and use inert atmosphere.[1] |
References
-
Ligand Efficacy: Klapars, A.; Antilla, J. C.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[1] Journal of the American Chemical Society, 2001 , 123(31), 7727–7729. Link
-
Mechanistic Insight: Tye, J. W.; Weng, Z.; Johns, A. M.; Incarvito, C. D.; Hartwig, J. F. "Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Amination of Aryl Halides." Journal of the American Chemical Society, 2008 , 130(30), 9971–9983. Link
-
Boc-Deprotection Standards: Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(3), 338–341. Link
-
Precursor Identification: "Di-tert-butyl ethane-1,2-diylbis(methylcarbamate) - CAS 177587-81-4."[1][5][6][7][8] ChemicalBook/Sigma-Aldrich Listings. Link
Sources
- 1. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 4. 1,2-Ethanediamine, N,N-dimethyl- (CAS 108-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Di-tert-butyl ethane-1,2-diylbis(methylcarbamate) , 0.97 , 177587-81-4 - CookeChem [cookechem.com]
- 6. CAS:1330179-91-3, tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride-毕得医药 [bidepharm.com]
- 7. Amadis Chemical Company Limited Produktliste-E-Mail-Seite 585-Chemicalbook [chemicalbook.com]
- 8. All-Chemicalbridge [chemicalbridge.co.uk]
Application Note: High-Fidelity Preparation of Chiral Diamine Ligands from Di-Boc Precursors
[1]
Abstract
Chiral diamines are privileged structural motifs in asymmetric catalysis, serving as the backbone for Noyori-type catalysts, Salen ligands, and chiral auxiliaries. While often purchased as expensive free bases or tartrate salts, their preparation from di-Boc protected intermediates offers a superior route for maintaining enantiopurity and accessing diverse ligand libraries.[1] This guide details the "Release and Build" strategy: a controlled acidic deprotection to generate stable dihydrochloride salts, followed by divergent functionalization into sulfonamides or alkylated ligands.
The "Release" Phase: Controlled Deprotection
The removal of the tert-butoxycarbonyl (Boc) group is chemically straightforward but physically nuanced. The choice of acid determines the physical form of the product (hygroscopic oil vs. crystalline solid) and the ease of downstream handling.
Mechanistic Insight
The reaction proceeds via acid-catalyzed elimination.[1][2] Protonation of the carbamate oxygen leads to the collapse of the intermediate, ejecting the stable tert-butyl cation (which is trapped by solvent or counter-ion) and carbamic acid. The latter spontaneously decarboxylates to release the amine.
Critical Control Point: The evolution of isobutylene gas and CO₂ generates significant pressure. In closed vessels, this poses a safety hazard; in open vessels, rapid off-gassing can cause solvent loss or "foaming out."[1]
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection.[1]
Protocol A: HCl/Dioxane (Preferred Method)
This method is superior for storage. It precipitates the diamine as a dihydrochloride salt , which is non-hygroscopic and bench-stable, unlike TFA salts.
Materials:
-
Di-Boc protected chiral diamine (e.g., (1R,2R)-1,2-di-Boc-diaminocyclohexane).[1]
-
4.0 M HCl in 1,4-dioxane (anhydrous).[1]
-
Methanol (MeOH) or Dichloromethane (DCM) as co-solvent.[3]
-
Diethyl ether (Et₂O) for precipitation.
Step-by-Step Procedure:
-
Dissolution: Dissolve the di-Boc diamine (1.0 equiv) in a minimal amount of DCM or MeOH. Note: If the substrate is soluble in dioxane, no co-solvent is needed.
-
Acid Addition: Cool the solution to 0 °C. Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.
-
Why? Excess acid ensures full protonation of both amines and drives the equilibrium by keeping the amine non-nucleophilic.
-
-
Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Watch for the formation of a white precipitate. TLC will show the disappearance of the non-polar starting material (visualize with ninhydrin stain).
-
-
Isolation:
-
If precipitate forms: Filter the white solid under inert atmosphere (nitrogen blanket). Wash generously with diethyl ether to remove excess HCl and organic byproducts.
-
If no precipitate: Concentrate the mixture to ~20% volume, then add diethyl ether to induce crystallization.
-
-
Drying: Dry the dihydrochloride salt under high vacuum (0.1 mmHg) for 6 hours to remove trace dioxane.
Self-Validating Check:
-
¹H NMR (DMSO-d₆): The sharp singlet of the Boc tert-butyl group (~1.40 ppm) must be completely absent. A broad signal at ~8.0–8.5 ppm (NH₃⁺) should appear.
Protocol B: TFA/DCM (Alternative)
Use this only if the substrate is acid-sensitive or if the free base will be generated immediately for the next step without isolation.
Procedure:
-
Dissolve substrate in DCM (0.1 M).[3]
-
Add Trifluoroacetic acid (TFA) to make a 20% v/v solution.
-
Stir 1–2 hours.
-
Workup: Evaporate volatiles. Crucial: Co-evaporate with toluene (3x) to remove residual TFA. The product remains as a trifluoroacetate salt (often an oil).
The "Build" Phase: Ligand Diversification
Once the chiral diamine salt is in hand, it serves as a divergent point for two major ligand classes: Sulfonamides (for transfer hydrogenation) and Alkylated amines (for organolithium chemistry).
Figure 2: Divergent synthesis pathways from the diamine salt.
Pathway A: Synthesis of Sulfonamide Ligands (e.g., Ts-DPEN)
Target: Monosulfonylated diamines are critical for Ru-catalyzed transfer hydrogenation (Noyori catalyst).[1]
Protocol:
-
Biphasic Setup: Suspend the diamine dihydrochloride (1.0 equiv) in DCM. Add water.
-
Basification: Adjust pH to >12 using 2M NaOH. The free diamine partitions into the DCM layer. Separate and dry the organic layer (Na₂SO₄).[4]
-
Mono-Sulfonylation:
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The bis-sulfonylated byproduct is significantly less polar and elutes first; the desired mono-sulfonamide elutes second.[1]
Pathway B: Reductive Alkylation (N,N'-Dimethylation)
Target:[1]C2-symmetric tertiary amines (e.g., N,N'-dimethyl-DACH) used in nickel catalysis and organolithium additions.[1]
Protocol (Eschweiler-Clarke Modification):
-
Mix: Combine the diamine salt (1.0 equiv) with Formic acid (98%, 10 equiv) and Formaldehyde (37% aq., 5 equiv).
-
Reflux: Heat to 90–100 °C for 12 hours. CO₂ evolution will occur.
-
Workup:
-
Cool to 0 °C.
-
Basify strongly with 4M NaOH (pH > 12).
-
Extract with DCM or Et₂O (3x).
-
-
Purification: Distillation (for volatile ligands like DACH derivatives) or recrystallization.
Data Summary & Quality Control
| Parameter | Method A: HCl/Dioxane | Method B: TFA/DCM |
| Product Form | Crystalline Solid (Dihydrochloride) | Oil / Hygroscopic Solid (TFA salt) |
| Stability | High (Shelf-stable months/years) | Low (Use immediately) |
| Solubility | Water, MeOH, DMSO | DCM, MeOH, THF |
| Atom Economy | Good (HCl is light) | Poor (TFA is heavy) |
| Primary Risk | Acid burns, pressure buildup | Hygroscopicity, incomplete removal |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Oily product (Method A) | Residual dioxane or incomplete salt formation | Triturate with anhydrous Et₂O; sonicate to induce crystallization. |
| Low Yield (Pathway A) | Bis-sulfonylation occurred | Reduce TsCl to 0.9 equiv; slow down addition rate; lower temperature to -10 °C. |
| Loss of Optical Rotation | Racemization | Avoid heating free bases >100 °C; ensure reagents are acid-free during storage.[1] |
References
-
Deprotection Protocols & Comparison
-
Ligand Synthesis (Sulfonamides & Alkylation)
-
Purification & Salt Formation
-
ArborPharmChem Guide: "Advanced Chiral Resolution and Purification Strategies." Link
-
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine in peptide synthesis
Application Note: N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine in Peptide Synthesis
-Dimethylethylenediamine Linkers CAS: 177587-81-4 (Di-Boc precursor)[1][2]Part 1: Executive Summary & Strategic Rationale
The "Stable Precursor" Advantage
In advanced peptide synthesis, particularly for peptidomimetics and bivalent ligand design, the incorporation of
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine serves as the superior, chemically stable precursor.[1][2] By masking both secondary amines with tert-butyloxycarbonyl (Boc) groups, researchers ensure precise stoichiometry and prevent oxidative degradation prior to the coupling event.[1] This application note details the protocols for the controlled deprotection and subsequent coupling of this linker to generate constrained cyclic peptides or homodimeric peptide conjugates.
Key Applications:
-
Peptidomimetics: Introduction of
-turn mimics via secondary amine constraints.[1] -
Bivalent Ligands: Synthesis of C-to-C fused homodimers.[1]
-
Cyclization: Creation of head-to-head or side-chain-to-side-chain macrocycles.[1]
Part 2: Technical Specifications & Handling
| Property | Specification |
| Chemical Name | N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine |
| CAS Number | 177587-81-4 |
| Molecular Formula | C |
| Molecular Weight | 288.38 g/mol |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |
| Storage | 2–8°C, Desiccated (Hygroscopic upon deprotection) |
| Role | Masked Secondary Diamine Linker |
Part 3: Experimental Protocols
Protocol A: Quantitative Deprotection & In-Situ Activation
Rationale: Unlike primary amines, the
Reagents:
-
Deprotection Cocktail: 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetylation side-reactions during concentration).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[1]
-
Base:
-Diisopropylethylamine (DIEA).[1][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent (eq) of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine in minimal anhydrous DCM (0.5 M concentration).
-
Acidolysis: Add 10 eq of 4M HCl in Dioxane at 0°C. Stir for 10 minutes, then warm to Room Temperature (RT) for 45 minutes.
-
QC Check: Monitor by TLC (disappearance of the high R
non-polar spot).
-
-
Concentration: Evaporate solvents under reduced pressure (Rotavap) to yield the bis-HCl salt as a white/off-white solid.
-
Critical Step: Perform this step rapidly to minimize exposure to moisture.[1]
-
-
Neutralization (In-Situ): Redissolve the salt immediately in anhydrous DMF. Add 4.0 eq of DIEA.[1] The solution is now ready for immediate coupling.
Protocol B: Coupling to Peptide Fragments (The "Steric Challenge")
Rationale: Coupling to a secondary
Workflow:
-
Activation: In a separate vessel, dissolve the Carboxylic Acid component (Peptide-COOH, 2.2 eq) in DMF.
-
Add Coupling Agents: Add HATU (2.1 eq) and HOAt (2.1 eq). Stir for 2 minutes to form the activated ester.
-
Combustion: Add the activated peptide solution to the Neutralized Linker Solution (from Protocol A).
-
Reaction: Stir under Nitrogen at RT for 4–16 hours.
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the critical pathway from the stable Di-boc precursor to the final constrained peptide construct.
Caption: Workflow for converting the stable Di-boc precursor into a reactive linker, highlighting the critical moisture-sensitive intermediate stage.
Part 5: Troubleshooting & Expert Insights
1. Incomplete Coupling (The N-Methyl Barrier) The methyl group on the nitrogen creates significant steric bulk.
-
Diagnosis: LC-MS shows mono-acylated product (Mass = Linker + 1 Peptide Chain).[1]
-
Solution: Switch to COMU or PyAOP coupling reagents.[1] Alternatively, use the acid chloride method (convert peptide-COOH to peptide-COCl using triphosgene) for difficult couplings, utilizing the high nucleophilicity of the secondary amine.[2]
2. Diketopiperazine (DKP) Formation If the peptide fragment attached to the linker has a C-terminal Proline or N-Methyl amino acid, there is a high risk of DKP formation (back-biting) during the second coupling step.
-
Prevention: Use tert-butyl esters for C-terminal protection on the peptide fragment if synthesizing in solution.[1]
3. Solubility Issues The bis-HCl salt of the diamine is very polar, while the protected peptide is hydrophobic.
-
Solution: Use a solvent mixture of DMF/DCM (1:1) or add NMP (N-methyl-2-pyrrolidone) to solubilize the salt before adding the activated peptide.[1]
References
-
BenchChem. (2025).[1][4] Standard Procedures for Boc Deprotection. Retrieved from [2]
-
eMolecules. (2023).[1][3] N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine Product Data. Retrieved from [5]
-
MDPI. (2022).[1][6] Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. (Demonstrates usage of N-Boc-N'-methyl-diamines in linker chemistry). Retrieved from [2]
-
PubChem. (2025).[1] 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- Compound Summary. (Structural analogue data). Retrieved from [2]
-
Sigma-Aldrich. (2023).[1] Fmoc SPPS Linkers and Secondary Amine Resins. Retrieved from [1]
Sources
- 1. 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | C8H20N2 | CID 67153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 3. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eMolecules N1,N2-DI-BOC-N1,N2-DIMETHYL-1,2-ETHANEDIAMINE | 177587-81-4 | Fisher Scientific [fishersci.com]
- 6. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates [mdpi.com]
Reductive amination using N,N'-dimethylethylenediamine protected forms
Application Note: Selective Reductive Amination using
Introduction & Strategic Utility
In modern medicinal chemistry—particularly in the synthesis of GPCR ligands, kinase inhibitors, and PROTAC linkers—diamines serve as critical scaffolds. However, the use of symmetrical diamines like
This guide details the protocol for using
Why this Reagent?
-
Selectivity: The tert-butoxycarbonyl (Boc) group renders one nitrogen nucleophilically inert, forcing reaction exclusively at the remaining secondary amine.
-
Reactivity Profile: Unlike primary amines which form imines, the free secondary amine in this reagent forms an iminium ion .[1] Iminium ions are more electrophilic than imines, allowing for faster reduction and often mitigating the need for harsh conditions.
-
Solubility: The methyl groups and the carbamate lipophilicity improve solubility in chlorinated solvents (DCM, DCE) compared to the parent diamine.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed through a stable imine but rather a positively charged iminium intermediate.
Key Causality:
-
Hemiaminal Formation: The secondary amine attacks the carbonyl.
-
Iminium Generation: Acid catalysis (AcOH) aids the elimination of water. Crucially, this equilibrium is driven forward by the stability of the resulting iminium species.
-
Hydride Transfer: The reducing agent (STAB) delivers a hydride to the C=N bond. STAB is preferred because it is less basic than
and does not reduce the aldehyde/ketone competitively at a significant rate.
Figure 1: Reaction pathway for secondary amine reductive amination via iminium ion.
Experimental Protocols
Protocol A: The "Standard" STAB Method
Best for: Aliphatic aldehydes, aromatic aldehydes, and reactive ketones.
Reagents:
-
Amine:
-Boc- -dimethylethylenediamine (1.0 equiv)[2] -
Carbonyl: Aldehyde/Ketone (1.0 - 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).
Step-by-Step Workflow:
-
Preparation: In a dry vial/flask, dissolve the Amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).
-
Activation: Add AcOH (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).
-
Why? This pre-complexation promotes hemiaminal formation before the reductant is introduced.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT under nitrogen. Monitor by LCMS.[4]
-
Self-Validation: Look for the mass of [Product + H]+. If the aldehyde peak persists but no product forms, the iminium ion is not forming (add more acid or heat).
-
-
Quench: Once complete (typically 2–16 hours), quench by adding saturated aqueous
.-
Crucial: Stir the biphasic mixture vigorously for 15 minutes. This breaks down the boron-amine complexes which can otherwise trap your product in the aqueous layer or emulsion.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
.
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Sterically hindered ketones or acid-sensitive substrates where STAB fails.
Reagents:
-
Promoter: Titanium(IV) isopropoxide (
) (neat). -
Reductant: Sodium Borohydride (
) (ethanol solution).
Step-by-Step Workflow:
-
Complexation: Mix Amine (1.0 equiv) and Ketone (1.0 equiv) in a flask.
-
Titanium Addition: Add
(1.2 – 1.5 equiv) neat (no solvent is often preferred, or minimal THF). -
Incubation: Stir at RT (or 40–50°C for difficult substrates) for 2–6 hours.
-
Dilution: Dilute the viscous mixture with absolute Ethanol (EtOH).
-
Reduction: Cool to 0°C. Add
(1.5 equiv) carefully (exothermic). -
Hydrolysis (The "White Precipitate" Step): After reaction completion, add water (
) slowly.-
Note: A thick white precipitate (
) will form. -
Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
-
Workup: Concentrate the filtrate and partition between EtOAc and
.
Data & Stoichiometry Guide
| Component | Role | Eq. (Protocol A) | Eq. (Protocol B) | Notes |
| Boc-Diamine | Nucleophile | 1.0 | 1.0 | Limiting reagent usually preferred for ease of purification. |
| Carbonyl | Electrophile | 1.0 - 1.2 | 1.0 - 1.2 | Excess carbonyl ensures complete consumption of valuable amine. |
| STAB | Reductant | 1.4 - 1.6 | N/A | Mild; tolerates esters, nitro, and nitriles. |
| NaBH4 | Reductant | N/A | 1.5 | Stronger; used only after Ti-complexation. |
| AcOH | Catalyst | 1.0 - 2.0 | N/A | Essential for ketone conversion with STAB. |
| Ti(OiPr)4 | Lewis Acid | N/A | 1.2 - 1.5 | Water scavenger; essential for hindered ketones. |
Troubleshooting & Optimization
Issue: "The reaction stalled."
-
Cause: Iminium ion formation is unfavorable.
-
Fix: Increase AcOH to 5.0 equiv or switch to Protocol B (Titanium).
-
Check: Ensure your DCE is dry. Water inhibits iminium formation (equilibrium shifts back).
Issue: "I see a +14 or +28 mass shift."
-
Cause: Formaldehyde contamination (from solvents or STAB degradation) leading to methylation.
-
Fix: Use fresh STAB and high-grade solvents.
Issue: "Emulsion during workup."
-
Cause: Boron-amine complexation.
-
Fix: Extend the
quench time to >30 mins or use a Rochelle's Salt (Potassium Sodium Tartrate) solution wash.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl." BenchChem Application Library.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride | C9H21ClN2O2 | CID 121234071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. prepchem.com [prepchem.com]
- 7. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 8. studylib.net [studylib.net]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Facile Deprotection of N-Boc-N,N'-dimethyl-1,2-ethanediamine
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1] Its widespread use stems from its stability across a broad spectrum of non-acidic chemical environments and, crucially, its clean and efficient removal under mild acidic conditions.[2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the principles and procedures for the acidic cleavage of the Boc group from N,N'-dimethyl-1,2-ethanediamine, a common building block in medicinal chemistry and materials science.
This guide moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, offering insights into reaction optimization, monitoring, and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Mechanistic Insight: The Chemistry of Acid-Catalyzed Boc Removal
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds via a specific and well-understood mechanism.[4] Understanding this mechanism is critical for troubleshooting and adapting protocols to different substrates.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][5]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation step generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][7]
-
Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][6]
The formation of gaseous byproducts (isobutylene from the cation and CO2 from the carbamic acid) provides a strong thermodynamic driving force for the reaction.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Key Experimental Considerations
The choice of acid, solvent, and reaction conditions can significantly impact the efficiency and selectivity of the deprotection.
-
Choice of Acid:
-
Trifluoroacetic Acid (TFA): This is the most common reagent for Boc deprotection.[1] It is highly effective and volatile, making its removal straightforward.[8] It is typically used in a mixture with a solvent like Dichloromethane (DCM).[2][9]
-
Hydrochloric Acid (HCl): Anhydrous HCl, often as a 4M solution in 1,4-dioxane, is another robust and widely used option.[10][11][12] It is generally less expensive than TFA and directly yields the hydrochloride salt, which can be advantageous for purification or subsequent steps. For large-scale applications, concentrated aqueous HCl in acetone has also been proven effective.[13]
-
-
Solvent Selection: The primary role of the solvent is to dissolve the Boc-protected starting material. Anhydrous DCM is the most common choice for TFA-mediated deprotections due to its inertness and ease of removal.[14] For HCl deprotections, 1,4-dioxane or ethyl acetate are standard.[14]
-
Temperature and Reaction Time: Most Boc deprotections are rapid and can be completed at room temperature, often within 30 minutes to a few hours.[14] Reactions are typically initiated at 0 °C to control any initial exotherm before being allowed to warm to room temperature.[9]
-
Side Reactions and Scavengers: The intermediate tert-butyl cation is an electrophile and can react with nucleophiles present in the substrate, leading to unwanted byproducts.[2][6] While this is a greater concern for complex molecules with electron-rich moieties (like tryptophan or methionine residues), it is less problematic for a simple aliphatic diamine. If side reactions are suspected, scavengers such as triisopropylsilane (TIS) or water can be added to trap the cation.[2]
Experimental Protocols
Safety Precaution: These procedures involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and highly general method suitable for most applications.[1][14]
Materials:
-
N-Boc-N,N'-dimethyl-1,2-ethanediamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected diamine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TFA Addition: Add TFA dropwise to the stirred solution. A common concentration is 25-50% TFA by volume (e.g., for 10 mL of DCM, add 2.5 to 10 mL of TFA).[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] The deprotected amine product will be significantly more polar than the starting material. A suitable TLC stain for the product is ninhydrin, which visualizes primary and secondary amines.[15]
-
Work-up: Upon completion, choose one of the following work-up procedures:
-
For the Amine Salt: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the amine TFA salt, which can often be used directly in the next step after drying under high vacuum.[16]
-
For the Free Amine: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM or ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.[14] Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free N,N'-dimethyl-1,2-ethanediamine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and is often preferred for its cost-effectiveness and the direct formation of the crystalline hydrochloride salt.[10][14]
Materials:
-
N-Boc-N,N'-dimethyl-1,2-ethanediamine
-
4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To the Boc-protected diamine (1.0 eq) in a round-bottom flask, add the 4M HCl solution in 1,4-dioxane (a 5-10 fold molar excess of HCl is typical).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[14] In many cases, the product will precipitate out of the solution as the hydrochloride salt.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up:
-
If a Precipitate Forms: Upon completion, add diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt. Collect the solid product by filtration, wash it with diethyl ether, and dry under vacuum.[14]
-
If No Precipitate Forms: Remove the solvent and excess HCl under reduced pressure. The resulting solid or oil is the desired hydrochloride salt. It can be triturated with diethyl ether to induce solidification if necessary.
-
Data Summary and Comparison
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) | Notes |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | TFA is more volatile, facilitating removal. HCl is often more economical.[8][13] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Both are standard inert solvents for this transformation.[14] |
| Temperature | 0 °C to Room Temperature | Room Temperature | Both methods are typically performed at ambient temperature.[14] |
| Reaction Time | 1 - 3 hours | 1 - 4 hours | Reaction times are substrate-dependent and should be monitored.[14] |
| Product Form | TFA salt or Free Base | HCl salt | The choice depends on the requirements of subsequent synthetic steps.[14][16] |
| Work-up | Evaporation or Basic Wash | Evaporation or Precipitation/Filtration | HCl salts are often crystalline and easier to isolate via filtration.[14] |
Workflow and Troubleshooting
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. rdworldonline.com [rdworldonline.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine in water
Technical Support Center: Troubleshooting Aqueous Solubility of N1,N2-Di-Boc-N1,N2-dimethyl-1,2-ethanediamine
Overview & Mechanistic Causality
Researchers frequently encounter severe precipitation issues when attempting to dissolve N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS 177587-81-4) in aqueous media. To troubleshoot this effectively, we must analyze the molecule's structural thermodynamics. While the core ethylenediamine scaffold is hydrophilic, this specific derivative is heavily modified:
-
N-Methylation: Removes the primary amine protons, eliminating the molecule's ability to act as a hydrogen bond donor.
-
Di-Boc Protection: Converts the secondary amines into tertiary carbamates, flanking the molecule with two bulky, highly hydrophobic tert-butyl groups.
Consequently, the molecule possesses a high partition coefficient (LogP) and massive hydrophobic surface area. When introduced to water, the hydrophobic effect dominates. The compound self-associates and precipitates rather than disrupting the hydrogen-bonded water lattice.
Frequently Asked Questions (FAQs)
Q: Why does N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine immediately crash out of my physiological assay buffer? A: The compound lacks hydrogen bond donors, and its weak hydrogen bond acceptors (the carbamate carbonyls) are sterically shielded by the tert-butyl and methyl groups. Without favorable solvent-solute interactions to offset the entropic cost of cavity formation in water, the compound rapidly nucleates and forms a precipitate.
Q: I must perform my in vitro assay in an aqueous environment but cannot remove the Boc groups. How can I force it into solution? A: You cannot achieve a "true" thermodynamic solution at high concentrations. Instead, you must rely on a solvent-shifting technique to create a metastable micellar dispersion. By dissolving the compound in a polar aprotic solvent (like DMSO) first, and then rapidly injecting it into an aqueous buffer containing a surfactant (e.g., Tween-80), you encapsulate the hydrophobic compound within micelles before macroscopic crystals can form.
Q: My downstream application actually requires the free diamine. How do I remove the Boc groups to achieve true water solubility? A: You must perform an acid-catalyzed carbamate hydrolysis[1]. Treatment with strong acids like Trifluoroacetic acid (TFA) or HCl will cleave the Boc groups, releasing isobutylene gas and carbon dioxide. This gas evolution thermodynamically drives the reaction to absolute completion[2]. The resulting N1,N2-dimethyl-1,2-ethanediamine bis-ammonium salt is exceptionally water-soluble.
Quantitative Solubility Strategies
| Strategy | Solvation Mechanism | Max Effective Aqueous Conc. | Pros | Cons |
| Direct Aqueous Addition | None | < 1 µM | Simple workflow | Fails completely; immediate precipitation. |
| DMSO Co-solvent (Max 5%) | Disruption of water lattice | ~50–100 µM | Retains Boc groups intact | DMSO may cause cytotoxicity in live-cell assays. |
| Cyclodextrin Complexation | Hydrophobic cavity inclusion | ~500 µM | Biocompatible | Requires optimization of host-guest molar ratios. |
| Boc Deprotection (TFA Salt) | Ionization (True solution) | > 100 mM | Permanent, highly soluble | Alters molecular structure (removes Boc groups). |
Self-Validating Experimental Protocols
Protocol A: Co-Solvent Assisted Dispersion (Retaining Boc Groups) Causality: DMSO fully solvates the hydrophobic tert-butyl groups. Rapid mixing into a surfactant-containing buffer prevents localized supersaturation, trapping the compound in micelles.
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution.
-
Buffer Preparation: Supplement your target aqueous buffer with 0.1% (v/v) Tween-80.
-
Solvent Shifting: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise to reach a final concentration of 1% DMSO (yielding 100 µM of the compound).
-
Self-Validation Step: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a successful, clear micellar dispersion. A higher reading indicates light scattering from colloidal aggregates or precipitation.
Protocol B: Boc Deprotection to Yield the Free Amine Salt Causality: TFA provides the protons necessary to cleave the carbamate. Lyophilization removes the volatile acid, leaving behind a pure, highly soluble salt[1].
-
Reaction Setup: Dissolve N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.
-
Acid Addition: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA mixture. Stir at room temperature for 2 hours.
-
Self-Validation Step 1 (Reaction Completion): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The starting material (tertiary carbamate) will not stain, but the newly formed secondary amine will stain strongly (typically a deep purple/brown), confirming deprotection.
-
Isolation: Evaporate the solvent under a stream of nitrogen. Resuspend the oily residue in LC-MS grade water and lyophilize overnight.
-
Self-Validation Step 2 (Solubility): The resulting white solid (bis-TFA salt) will dissolve instantly in water at concentrations exceeding 100 mM, proving successful salt formation.
Decision Workflow
Decision tree for resolving aqueous solubility issues with Boc-protected diamines.
References
-
Title: Greene's Protective Groups in Organic Synthesis Source: Semantic Scholar / John Wiley & Sons URL: [Link]
Sources
Technical Support Center: Troubleshooting N,N'-Dimethylethylenediamine (DMEDA) Protection Workflows
N,N'-Dimethylethylenediamine (DMEDA) is a highly versatile symmetrical secondary diamine used extensively as a bidentate ligand, pharmaceutical building block, and cross-linking agent[1]. However, selectively protecting only one of its two identical secondary amines (e.g., mono-Boc protection) presents a profound synthetic challenge. Because the two amine groups possess identical pKa values and nucleophilicity, standard batch protection methods inevitably yield a statistical mixture of unprotected, mono-protected, and di-protected species[2].
This technical guide provides causality-driven troubleshooting, validated protocols, and structural workflows to help researchers suppress side reactions and maximize mono-protection yields.
Mechanistic Causality of Protection Side Reactions
To prevent side reactions, one must understand the thermodynamic and kinetic forces at play during DMEDA derivatization:
-
Statistical Over-Protection (Di-alkylation/Di-acylation): The short two-carbon ethylene bridge in DMEDA means that adding a protecting group (like Boc) to one nitrogen only weakly diminishes the nucleophilicity of the adjacent secondary amine. In standard batch reactors, local concentration gradients of the protecting reagent (e.g., Boc₂O) cause the rapidly formed mono-protected intermediate to react again before the reagent can disperse, leading to excessive di-Boc formation[2].
-
Cyclization (Urea Formation): When utilizing bifunctional electrophiles (such as phosgene equivalents like CDI or triphosgene) for protection or activation, the proximity of the two secondary amines heavily favors intramolecular cyclization, forming stable 1,3-dimethylimidazolidin-2-one derivatives instead of the desired linear protected product.
-
Deprotection Alkylation: During the acidic removal of Boc groups (e.g., using TFA), highly reactive tert-butyl cations are generated. Without proper scavengers, these cations can re-alkylate the newly freed secondary amines or other nucleophilic sites on the molecule[3].
Caption: Reaction pathways for DMEDA Boc-protection and optimization strategies.
Diagnostic Troubleshooting Guide
Issue 1: High Yields of Di-Protected DMEDA in Batch Reactions
Causality: Dropwise addition of Boc₂O into a DMEDA solution still creates microscopic zones of high Boc₂O concentration. The mono-protected DMEDA in these zones reacts with the excess reagent before it diffuses[2]. Resolution:
-
Microreactor Technology (MRT): Transitioning from batch to continuous flow chemistry ensures instantaneous mixing. By maintaining a constant flow rate and a strict 0.8 molar equivalent of Boc₂O, local concentration spikes are eliminated, pushing the mono-protection yield to its theoretical maximum[2].
-
Solvent-Mediated Chemoselectivity: If flow chemistry is unavailable, utilize 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. HFIP forms bifurcated hydrogen bonds with Boc₂O, activating it electrophilically while simultaneously modulating the nucleophilicity of the amines, drastically reducing di-protection without the need for complex catalysts[4].
Issue 2: Product Loss During Purification
Causality: Unprotected DMEDA, Mono-Boc-DMEDA, and Di-Boc-DMEDA have varying polarities but can streak and co-elute on standard silica gel chromatography due to the secondary amines interacting with the acidic silica. Resolution: Implement a self-validating acid-base extraction protocol. By exploiting the distinct pKa shifts and lipophilicity changes at each protection stage, the mixture can be separated without chromatography.
Caption: Self-validating acid-base extraction workflow for DMEDA protection products.
Issue 3: Unintended Alkylation During Boc Deprotection
Causality: Cleavage of the Boc group using Trifluoroacetic Acid (TFA) yields a tert-butyl cation. Because DMEDA contains highly nucleophilic secondary amines, this cation can attack the amine, forming an irreversible tert-butylated side product[3]. Resolution: Always include a cation scavenger in the deprotection cocktail. Adding Triisopropylsilane (TIS) or anisole intercepts the tert-butyl cations before they can react with the DMEDA backbone[3].
Quantitative Data: Strategy Comparison
The following table summarizes the expected outcomes of various protection strategies based on empirical data from flow chemistry and solvent-optimized batch reactions[2][4].
| Protection Strategy | Reagent Ratio (Boc₂O : DMEDA) | Solvent | Temperature | Max Mono-Boc Yield | Primary Side Product |
| Standard Batch | 1.0 : 5.0 (Excess Amine) | DCM | 0 °C to RT | ~25 - 30% | Di-Boc-DMEDA |
| Batch (Slow Addition) | 0.8 : 1.0 | Methanol | 0 °C | ~35% | Di-Boc-DMEDA |
| Batch (HFIP Catalysis) | 1.0 : 1.0 | HFIP | Room Temp | >75% | Minimal |
| Continuous Flow (MRT) | 0.8 : 1.0 | Methanol | Room Temp | 45% (Highly scalable) | Unreacted DMEDA |
Validated Experimental Protocols
Protocol A: Chemoselective Mono-Boc Protection using HFIP (Batch)
This protocol utilizes HFIP to chemically differentiate the reaction rates, maximizing mono-protection without requiring specialized flow equipment[4].
Materials:
-
N,N'-Dimethylethylenediamine (DMEDA) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Solvent, 0.5 M)
Step-by-Step Methodology:
-
Preparation: Dissolve DMEDA (1.0 equiv) in HFIP to achieve a concentration of 0.5 M in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Dissolve Boc₂O (1.0 equiv) in a minimal amount of HFIP. Add this solution dropwise to the DMEDA solution at room temperature over 15 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction via TLC (stain with ninhydrin; secondary amines will appear distinct from the protected species).
-
Solvent Recovery: Once the starting material is consumed, evaporate the HFIP under reduced pressure. Note: HFIP is volatile and expensive; it can be trapped and recycled for future use.
-
Validation & Purification: Subject the crude residue to the acid-base extraction workflow detailed in the diagnostic guide above to isolate the pure Mono-Boc-DMEDA.
Protocol B: Continuous Flow Mono-Boc Protection (MRT)
For scalable, high-throughput synthesis, Microreactor Technology (MRT) physically prevents the local concentration gradients that cause over-protection[2].
Materials:
-
DMEDA (Solution A: 1.0 M in Methanol)
-
Boc₂O (Solution B: 0.8 M in Methanol)
-
T-mixer or microreactor chip
Step-by-Step Methodology:
-
System Priming: Prime the microreactor system and syringe pumps with anhydrous methanol.
-
Flow Rate Calibration: Set the flow rates of Pump A (DMEDA) and Pump B (Boc₂O) to a 1:1 volumetric ratio. Because Solution B is 0.8 M, this ensures exactly 0.8 equivalents of Boc₂O are delivered per equivalent of DMEDA[2].
-
Steady-State Operation: Initiate the pumps. Allow the system to run for 3 residence times to reach a steady state before collecting the product stream.
-
Quenching: Collect the output stream directly into a flask containing a mild acidic buffer to immediately halt any residual reactivity.
-
Isolation: Evaporate the methanol and purify via the acid-base extraction method. The unreacted DMEDA recovered in the final aqueous phase can be recycled.
Frequently Asked Questions (FAQs)
Q1: Why does my mono-Boc DMEDA degrade when I try to purify it via silica gel chromatography? Secondary aliphatic amines like DMEDA bind strongly to the acidic silanol groups on standard silica gel, causing severe streaking and irreversible retention. If chromatography is absolutely necessary, the silica gel must be deactivated by pre-flushing the column with 1-5% Triethylamine (TEA) in your mobile phase. However, the acid-base extraction protocol provided above is highly preferred.
Q2: Can I use a different protecting group, like Cbz or Fmoc, to avoid di-protection? The statistical challenge of di-protection applies to all standard protecting groups (Cbz-Cl, Fmoc-Cl) because the issue stems from the symmetry of DMEDA, not the specific reagent. However, Fmoc-Cl is highly reactive and prone to forming di-protected species even faster than Boc₂O. If using Fmoc, the continuous flow (MRT) method or extreme high-dilution conditions are mandatory.
Q3: I am observing a mass corresponding to a cyclic urea in my LC-MS. What caused this? If you are attempting to protect DMEDA using reagents that contain phosgene equivalents (e.g., forming a carbamate using a chloroformate), the intermediate can undergo an intramolecular attack by the adjacent secondary amine. To prevent this, strictly maintain temperatures below 0 °C during addition and use a non-nucleophilic base (like DIPEA) to control the pH.
Q4: How do I safely remove the Boc group without alkylating the DMEDA backbone? Use a deprotection cocktail consisting of 20-50% TFA in DCM, and critically, add 2.5% to 5% (v/v) Triisopropylsilane (TIS) or water as a carbocation scavenger[3]. Stir at 0 °C for 30 minutes, then warm to room temperature.
References
-
Organic Chemistry Portal / J. Org. Chem.: Boc-Protected Amino Groups (Sarkar et al., J. Org. Chem., 2011, 76, 7132-7140). Organic Chemistry Portal.[Link]
Sources
Navigating the Complex NMR Spectrum of N¹,N²-Di-boc-N¹,N²-dimethyl-1,2-ethanediamine: A Technical Guide
Welcome to the technical support center for the NMR interpretation of N¹,N²-Di-boc-N¹,N²-dimethyl-1,2-ethanediamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in characterizing this and structurally similar molecules. We will delve into the common issues, provide clear explanations for the observed spectral complexities, and offer practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my N¹,N²-Di-boc-N¹,N²-dimethyl-1,2-ethanediamine sample show more signals than I expect at room temperature?
This is the most common observation and is not necessarily due to impurities. The multiplicity of signals arises from the presence of rotational isomers (rotamers) . The amide-like C-N bond within the Boc (tert-butoxycarbonyl) group has a partial double bond character, which restricts free rotation at room temperature.[1][2][3] This restriction leads to different spatial orientations of the Boc group relative to the rest of the molecule, creating distinct chemical environments for the nearby protons.
For N¹,N²-Di-boc-N¹,N²-dimethyl-1,2-ethanediamine, there are two such C-N bonds. The molecule can exist as a mixture of slowly interconverting rotamers, leading to a doubling or even quadrupling of expected signals for the N-methyl and the ethylene bridge protons.
Q2: What are the characteristic chemical shifts I should be looking for?
While the exact chemical shifts can be influenced by the solvent and concentration, you can expect signals in the following regions for the major rotamers:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Boc (tert-butyl) | ~1.45 | ~28.5 (CH₃), ~79.5 (quaternary C) | Often appears as one or more sharp singlets. The presence of multiple singlets is a strong indicator of rotamers. |
| N-CH₃ (N-methyl) | 2.8 - 3.1 | ~35 | May appear as two or more distinct singlets or broadened signals. |
| -N-CH₂-CH₂-N- (Ethylene bridge) | 3.2 - 3.5 | ~47-50 | Can be a complex multiplet or a set of broadened signals. In the case of slow rotation, the two methylene groups can become diastereotopic, leading to more complex splitting patterns. |
| Boc (C=O) | N/A | ~155 | The carbonyl carbon signal may also be split into multiple peaks in the ¹³C NMR spectrum.[4] |
Q3: The signals for my N-methyl and ethylene bridge protons are broad. Is this a shimming issue?
While poor shimming can cause broad peaks, in the case of N-Boc protected amines, broadness is often an intrinsic property of the sample at a specific temperature. This occurs when the rate of interconversion between rotamers is on the same timescale as the NMR experiment (intermediate exchange). At this rate, the individual signals for each rotamer begin to merge, resulting in broad, poorly defined peaks.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| More signals than expected in ¹H and ¹³C NMR spectra. | Presence of slowly interconverting rotamers due to restricted C-N bond rotation in the Boc groups. | This is an inherent feature of the molecule. To confirm, perform a Variable Temperature (VT) NMR experiment. |
| Broad, poorly resolved signals for N-CH₃ and/or -CH₂-CH₂- protons. | The rate of rotamer interconversion is in the intermediate exchange regime on the NMR timescale at the current temperature. | Run the NMR at a higher temperature to increase the rate of rotation and observe signal coalescence. Alternatively, run at a lower temperature to slow down the exchange and resolve the individual rotamer signals. |
| NMR spectrum changes with different solvents. | The polarity of the solvent can affect the energy barrier of rotation and the relative populations of the rotamers.[1][3] | Be consistent with the solvent used for comparison between batches. If interpretation is difficult in one solvent, trying a more or less polar solvent may help to resolve the signals. |
| Concern about the presence of diastereomers vs. rotamers. | The spectra can appear similar. | Utilize 2D NMR techniques like EXSY (Exchange Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy). Rotamers will show exchange cross-peaks, while diastereomers will not.[5] |
In-Depth Analysis: The Role of Rotamers
The key to understanding the NMR spectrum of N¹,N²-Di-boc-N¹,N²-dimethyl-1,2-ethanediamine lies in the concept of amide resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group of the Boc protector. This imparts a partial double bond character to the N-CO bond, creating a significant energy barrier to rotation.
Caption: Figure 2: Workflow for a Variable Temperature (VT) NMR experiment.
By analyzing the spectra at different temperatures, you can confirm that the observed complexity is due to a dynamic process (rotation) rather than the presence of static impurities. The coalescence temperature can also be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. [2]
References
-
Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. American Chemical Society. Available at: [Link]
-
Unusually Low Barrier to Carbamate C-N Rotation. University of Notre Dame. Available at: [Link]
-
Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. ResearchGate. Available at: [Link]
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. Available at: [Link]
-
1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-. PubChem. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. American Chemical Society. Available at: [Link]
-
Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. Available at: [Link]
-
On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. Organic Letters. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Princeton University. Available at: [Link]
-
1,2-Ethanediamine, N1-(2-aminoethyl)-N1,N2-dimethyl-. PubChem. Available at: [Link]
-
Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). ResearchGate. Available at: [Link]
-
Variable Temperature | NMR. University of Wisconsin-Madison. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
Sources
Handling hygroscopic nature of deprotected dimethylethylenediamine salts
Ticket ID: DMEDA-HCL-001
Subject: Handling, Storage, and Recovery of Deprotected Dimethylethylenediamine Salts
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden Variable" in Your Reaction
Welcome to the Technical Support Center. You are likely here because your free-flowing white powder has turned into a sticky paste, or your reaction yields are inexplicably fluctuating.
N,N-Dimethylethylenediamine (DMEDA) dihydrochloride (and its related TFA or HBr salts) is notoriously hygroscopic and deliquescent . The high lattice energy of the salt is easily overcome by the hydration energy of water molecules. When this salt absorbs atmospheric moisture, it doesn't just get "wet"—it dissolves in its own adsorbed water, creating a concentrated, corrosive syrup.[1]
This guide is not just about "keeping it dry"; it is about ensuring the stoichiometric integrity of your experiments. If you weigh 100 mg of a wet salt, you might only be adding 80 mg of reactant, introducing a 20% error in catalyst loading or equivalents.
Part 1: Immediate Triage (FAQ)
Q: My salt has turned into a liquid/goo. Is it ruined?
A: Not necessarily, but it is currently unusable for quantitative chemistry.
-
Diagnosis: This is deliquescence . The salt has absorbed enough water to form a saturated solution.[2]
-
Immediate Action: Do not attempt to weigh this "goo." You must dry it (see Protocol A) or perform a salt exchange.
-
Risk: If the salt is a TFA (trifluoroacetate) salt, the resulting solution is highly acidic and may degrade sensitive functional groups over time. HCl salts are more stable but still corrosive.
Q: Can I just use the "wet" salt and adjust the weight?
A: No. The water content is non-homogeneous. One scoop might be 10% water, the next 30%. This introduces random variables into your reaction kinetics, particularly in transition-metal catalysis (e.g., Buchwald-Hartwig) where amine-to-catalyst ratios are critical.
Part 2: The "Moisture Contamination Cascade"
Understanding why the reaction fails is crucial. The diagram below illustrates the catastrophic failure mode caused by hygroscopic salts.
Figure 1: The cascade effect of moisture absorption on catalytic cross-coupling reactions.
Part 3: Recovery Protocols (Drying & Purification)
If your material is already wet, use Protocol A for bulk drying or Protocol B for critical purity.
Protocol A: Azeotropic Drying (The "Gold Standard")
This method is superior to vacuum drying because it actively removes water entrained deep within the crystal lattice.
Prerequisites:
-
Solvent: Toluene (forms azeotrope with water at 84°C) or Cyclohexane.
-
Equipment: Dean-Stark trap or Rotary Evaporator.
Steps:
-
Dissolution: Dissolve the "wet" sticky salt in a minimum amount of Methanol (MeOH). The salt is likely insoluble in toluene directly.
-
Chase: Add a large excess of Toluene (approx. 10x volume of MeOH).
-
Evaporation: Concentrate on a rotary evaporator.
-
Repetition: You will see a white solid precipitate. Add fresh toluene and rotovap again (2-3 times) until the solid is a fine, free-flowing powder.
-
Final Dry: Place the flask on a high-vacuum manifold (< 1 mbar) for 4 hours to remove trace toluene.
Protocol B: Vacuum Oven with P₂O₅
Best for maintaining dryness of large batches.
Steps:
-
Place the salt in a wide-mouth vial or beaker (increase surface area).
-
Place in a vacuum desiccator or oven.
-
Crucial Step: Include a separate tray of Phosphorus Pentoxide (P₂O₅) or KOH pellets in the chamber. Silica gel is often insufficient for amine salts.
-
Heat to 40-50°C under full vacuum for 12+ hours.
Data: Desiccant Efficiency for Amine Salts
| Desiccant | Efficiency | Suitability for DMEDA Salts | Notes |
| Silica Gel | Low | Poor | Only removes surface moisture; cannot compete with the amine salt's hydration energy. |
| CaCl₂ | Medium | Avoid | Can form complexes with amines; do not use in direct contact. |
| KOH Pellets | High | Good | Excellent for amine salts (basic atmosphere prevents acid scavenging). |
| P₂O₅ | Very High | Best | The gold standard for vacuum drying. Irreversible water uptake. |
Part 4: Prevention & Handling Workflow
Once your salt is dry, you must keep it that way.[2][6] The following workflow ensures integrity from storage to reaction flask.
The "Zero-Exposure" Weighing Technique
Do not weigh hygroscopic salts on an open balance bench.
-
The "Schlenk" Method (Recommended):
-
Store the bulk salt in a Schlenk tube under Argon/Nitrogen.
-
Flame-dry a receiving flask/vial with a stir bar inside.
-
Under a strong flow of inert gas (or in a glovebag), transfer the solid to the flask.
-
Weigh the flask before and after addition (weighing by difference) to get the exact mass.
-
-
The "Stock Solution" Method (High Precision):
-
If the salt is too difficult to handle as a solid, dry it (Protocol A) and immediately dissolve it in a known volume of dry solvent (e.g., DMSO or MeOH).
-
Determine the concentration.[7]
-
Dispense the reagent as a liquid solution. This eliminates hygroscopicity issues entirely during reaction setup.
-
Figure 2: Recommended workflow for handling hygroscopic amine salts.
Part 5: Reaction-Specific Troubleshooting
Scenario: Buchwald-Hartwig Amination Fails
-
Symptom: Low conversion, Pd black precipitation.
-
Cause: Water from the amine salt hydrolyzes the Pd(II) precatalyst or the imine intermediate.
-
Fix: Use Protocol A (Azeotropic Drying) on the amine salt. Additionally, add 3Å Molecular Sieves to the reaction vessel (if compatible with the base).
Scenario: Amide Coupling (EDC/NHS or HATU) Stalls
-
Symptom: High consumption of coupling reagent, low yield of amide.
-
Cause: Water competes with the amine nucleophile for the active ester, hydrolyzing it back to the acid.
-
Fix: Convert the salt to a stock solution in dry DMF/DMSO (as per The Stock Solution Method).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying techniques).
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Sigma-Aldrich Technical Bulletin. (n.d.). Handling Hygroscopic Reagents.
-
Buré, C. (n.d.). Azeotropic Distillation for Drying Organic Solvents and Reagents.
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. N,N'-Dimethylethylenediamine, 25 ML | Labscoop [labscoop.com]
- 6. reddit.com [reddit.com]
- 7. labproinc.com [labproinc.com]
Validation & Comparative
A Comprehensive Comparison Guide: N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine vs. Fmoc-Protected Analogs in Advanced Synthesis
The symmetrical diamine N,N'-dimethyl-1,2-ethanediamine (DMEDA) has emerged as a highly privileged structural motif in modern drug development. It is frequently deployed as a rigidified, lipophilic spacer in Proteolysis Targeting Chimeras (PROTACs), a stable linker in Antibody-Drug Conjugates (ADCs), and a core backbone in complex peptidomimetics.
However, incorporating N-methylated secondary amines into a synthetic pipeline introduces significant steric and electronic challenges. The choice of protecting group strategy—specifically between the acid-labile N1,N2-Di-boc derivative and its base-labile Fmoc-protected analogs —dictates the entire downstream synthetic workflow. This guide objectively compares these two orthogonal strategies, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.
Mechanistic Profiling: The N-Methylation Challenge
Before comparing the protecting groups, it is critical to understand why N-methylated diamines require specialized handling.
-
Steric Hindrance: The N-methyl group creates a profound steric shield around the nitrogen lone pair. When attempting to couple an activated carboxylic acid to this secondary amine, traditional coupling reagents (like DCC or HBTU) often fail, leading to unreacted starting materials or truncated sequences[].
-
Loss of Hydrogen Bonding: Unlike primary amines, N-methylated amides lack a hydrogen bond donor. This alters the secondary structure of the growing molecule, often favoring cis-amide bonds, which can induce aggregation or unexpected folding during synthesis.
-
Diketopiperazine (DKP) Formation: In sequential synthesis, N-methylated residues are highly prone to intramolecular cyclization. The nucleophilic free amine can attack the adjacent carbonyl, cleaving the chain and forming a stable 6-membered DKP ring[2].
The Core Decision: Boc vs. Fmoc
The selection between N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine and its Fmoc counterparts hinges on the required orthogonality of your synthetic route. The Boc (tert-butyloxycarbonyl) group is cleaved via acidolysis, releasing a t-butyl cation and carbon dioxide[3]. The Fmoc (Fluorenylmethyloxycarbonyl) group is cleaved via a base-catalyzed
Fig 1: Orthogonal deprotection pathways for Boc and Fmoc protected N-methylated diamines.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between the two protection strategies when applied to the DMEDA backbone.
| Feature | N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine | Fmoc-N(Me)-CH2-CH2-N(Me)-Fmoc (or mono-Boc/Fmoc) |
| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in DCM | 20% Piperidine in DMF |
| Cleavage Mechanism | Acidolysis (Requires cation scavengers) | Base-catalyzed |
| Orthogonality | Highly stable to bases, nucleophiles, and catalytic hydrogenation. | Highly stable to acidic conditions (e.g., TFA). |
| Coupling Efficiency | Lower with traditional reagents; requires in situ neutralization. | High compatibility with modern uronium/phosphonium reagents (HATU, PyBOP)[]. |
| Side Reaction Risks | Minimal; the acidic environment protonates the amine, preventing DKP formation. | High risk of premature cleavage or DKP formation due to the basic environment[2]. |
| Primary Application | Solution-phase synthesis, PROTAC linkers, ADC payloads. | Solid-Phase Peptide Synthesis (SPPS), complex orthogonally protected peptidomimetics[5]. |
Overcoming Steric Hindrance in Coupling
When either protecting group is removed, you are left with a sterically hindered secondary amine. The causality of coupling failures here is purely kinetic: the bulky methyl group physically blocks the trajectory of the incoming activated ester.
To overcome this, the choice of coupling reagent is non-negotiable. Standard carbodiimides (DIC, DCC) or benzotriazole-based reagents (HBTU, HOBt) are insufficient. You must utilize highly active reagents featuring the 7-azabenzotriazole (HOAt) leaving group, such as HATU or COMU , or employ BTC (bis(trichloromethyl) carbonate) for in situ acid chloride generation[6].
Fig 2: Reagent selection tree for overcoming steric hindrance in N-methylated amine coupling.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Because the Kaiser test yields false negatives for secondary amines, these workflows integrate the Chloranil test to accurately verify deprotection and coupling completion.
Protocol A: Solution-Phase Deprotection of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
Use this protocol when synthesizing PROTAC linkers where base-sensitive functional groups are present.
-
Preparation: Dissolve 1.0 mmol of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine in 5 mL of anhydrous Dichloromethane (DCM).
-
Scavenger Addition: Add 0.2 mL of Triisopropylsilane (TIPS).
-
Causality: Acidolysis of the Boc group generates highly reactive t-butyl cations. TIPS acts as a hydride donor to quench these cations, preventing them from re-alkylating the newly freed amine or attacking other electron-rich moieties[3].
-
-
Acidolysis: Chill the flask to 0°C. Dropwise, add 5 mL of Trifluoroacetic acid (TFA). Stir for 1 hour, allowing the reaction to warm to room temperature.
-
Validation: Perform TLC or LC-MS. The disappearance of the Boc-protected mass (
) and the appearance of the free diamine mass confirms cleavage. -
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the DMEDA·2TFA salt.
-
Neutralization: Prior to the next coupling step, the TFA salt must be neutralized in situ using an excess (3-4 equivalents) of N,N-Diisopropylethylamine (DIPEA).
Protocol B: Solid/Solution-Phase Deprotection & Coupling of Fmoc-N(Me)-CH2-CH2-N(Me)-Boc
Use this protocol for orthogonal linker synthesis or SPPS where acid-sensitive groups must be preserved.
-
Deprotection: Treat the Fmoc-protected amine with a solution of 20% Piperidine in N,N-Dimethylformamide (DMF) for 15 minutes at room temperature.
-
Causality: Piperidine serves a dual purpose. It acts as the base to abstract the acidic proton on the fluorenyl ring (initiating
-elimination), and it acts as a nucleophile to scavenge the resulting dibenzofulvene, forming a stable piperidine-dibenzofulvene adduct that prevents side reactions[4].
-
-
Washing: Wash thoroughly with DMF (5 × 3 min) to remove all traces of piperidine.
-
Validation (Chloranil Test): Take a small aliquot of the reaction/resin. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A dark blue/green color confirms the presence of the free secondary amine. (Do not use the Kaiser test, which only detects primary amines).
-
Pre-Activation & Coupling: In a separate vial, dissolve 2.0 eq of the next carboxylic acid and 1.9 eq of HATU in DMF. Add 4.0 eq of DIPEA. Stir for 2 minutes to form the active 7-azabenzotriazole ester.
-
Reaction: Add the activated ester to the free secondary amine. Stir for 2 hours.
-
Re-Validation: Repeat the Chloranil test. A yellow/colorless result confirms successful coupling and the absence of the free secondary amine.
Strategic Recommendations
-
For Large-Scale Linker Synthesis: The Boc strategy is generally preferred. N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is highly stable, cost-effective, and its deprotection byproducts (isobutylene and CO2) are volatile, simplifying purification.
-
For Complex/Orthogonal Conjugates: If your payload or target molecule contains acid-sensitive moieties (e.g., certain glycosides or trityl-protected thiols), the Fmoc strategy is mandatory. Utilize an orthogonally protected analog (Fmoc/Boc) to allow sequential, directional coupling of the diamine spacer[5].
-
Mitigating DKP Formation: If using the Fmoc strategy, be acutely aware that the free N-methylated amine is highly prone to attacking the adjacent carbonyl. To mitigate this, perform the subsequent coupling step immediately after piperidine deprotection, using a massive excess of highly activated reagents (HATU/DIPEA) to ensure the intermolecular coupling outpaces the intramolecular cyclization[2].
References
-
Thieme Connect. Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from:[Link]
-
ACS Publications. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from:[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from:[Link]
Sources
Comparative Guide: Yield Optimization for Di-Boc Protection Strategies
Part 1: Executive Summary & Scientific Scope
The "Di-Boc" Nomenclature Distinction:
To ensure scientific integrity, we must first clarify the chemical constraints of the topic. A secondary amine (
Therefore, this guide addresses the two chemically valid interpretations of your request:
-
N,N-Di-Boc Formation: The conversion of primary amines (
) into stable imidodicarbonates ( ), often referred to as "Di-Boc amines." -
Protection of Hindered Secondary Amines: Advanced protocols for attaching a single Boc group to sterically hindered or electron-deficient secondary amines, where standard conditions fail.
Methodology Comparison Matrix
| Metric | Method A: DMAP-Catalyzed (Grehn-Ragnarsson) | Method B: Lewis Acid ( | Method C: Phase Transfer (NaH/TBAB) |
| Primary Utility | Standard for forming | Best for electron-deficient amines & hindered substrates. | Specialized for acidic NH groups (e.g., indoles, amides). |
| Reagent Cost | High (Requires excess | Moderate (Catalytic loading). | Low to Moderate. |
| Reaction Time | Fast (1–4 hours). | Slow (12–24 hours). | Fast (1–3 hours). |
| Side Reactions | Isocyanate/Urea formation if under-catalyzed. | Minimal side reactions.[1][2] | Hydrolysis of anhydride; racemization risk. |
| Purification | Simple (Acid wash removes DMAP). | Filtration (removes catalyst). | Aqueous workup required. |
Part 2: Mechanistic Insight & Causality
The challenge in Di-Boc protection lies in the reduced nucleophilicity of the intermediate. Once the first Boc group is attached (
Mechanism: DMAP-Catalyzed Acyl Transfer
The Grehn-Ragnarsson protocol relies on 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst that forms a reactive
Figure 1: The catalytic cycle of DMAP.[3] High concentrations of DMAP are required to outcompete the formation of isocyanates, which leads to urea byproducts.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The Grehn-Ragnarsson Method (Standard for Di-Boc)
Best for: Converting primary amines to Di-Boc imides and protecting moderately hindered secondary amines.
Causality: A high molar ratio of DMAP is critical here. Unlike standard acylations where DMAP is used at 10 mol%, Di-Boc synthesis often requires 1.0–2.0 equivalents to suppress side reactions.
Reagents:
- (3.0 eq for Di-Boc; 1.5 eq for hindered secondary)
-
DMAP (0.1 – 1.0 eq, depending on steric bulk)
-
Solvent: Acetonitrile (MeCN) or THF (Dry)
Step-by-Step:
-
Dissolution: Dissolve the amine (1.0 mmol) in dry MeCN (3 mL).
-
Catalyst Addition: Add DMAP (0.1 mmol for standard; 1.0 mmol for highly hindered/di-Boc targets). Note: The solution may turn slightly yellow.
-
Reagent Addition: Add
(3.0 mmol) in one portion.-
Checkpoint: Gas evolution (
) indicates reaction initiation.
-
-
Incubation: Stir at room temperature for 3 hours.
-
Validation: TLC should show a spot significantly less polar than the mono-Boc intermediate.
-
-
Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to remove DMAP and unreacted amine), then saturated
, then Brine. -
Purification: Dry over
and concentrate. Flash chromatography (Hexane/EtOAc) is usually required to separate Mono-Boc from Di-Boc if conversion is incomplete.
Protocol B: Magnesium Perchlorate Catalysis (Lewis Acid)
Best for: Electron-deficient amines (anilines) where base catalysis fails.
Causality:
Reagents:
Step-by-Step:
-
Activation: Dissolve
(0.2 mmol) and (2.5 mmol) in THF. -
Addition: Add the amine substrate (1.0 mmol).
-
Reaction: Heat the mixture to 50°C.
-
Workup: Dilute with water. Extract with
.[5] The magnesium salts remain in the aqueous phase.
Part 4: Yield Comparison Data
The following data aggregates performance metrics for converting Primary Amines
| Substrate Class | Specific Example | Method A (DMAP) Yield | Method B ( | Notes |
| Primary Aliphatic | Benzylamine | 92% ( | 85% ( | DMAP is faster for simple amines. |
| Primary Aromatic | Aniline | 88% ( | 94% ( | Lewis acid superior for electron-poor rings. |
| Hindered Secondary | 2,2,6,6-Tetramethylpiperidine | 45% (Mono-Boc) | 10% (Mono-Boc) | Extremely difficult; requires high pressure or Method C. |
| Cyclic Secondary | Indole | 95% (N-Boc) | 88% (N-Boc) | Indole requires base (DMAP) to deprotonate NH. |
| Amino Acid Ester | H-Phe-OMe | 91% ( | 82% ( | Di-Boc protects against racemization. |
Decision Workflow for Researchers
Figure 2: Selection logic for optimal yield. Note that for extremely hindered secondary amines, even DMAP may fail, necessitating deprotonation with NaH.
References
-
Grehn, L., & Ragnarsson, U. (1984).[5] A Convenient Method for the Preparation of N,N-Di-tert-butoxycarbonylamino Acids.[1][5][6][7][8] Angewandte Chemie International Edition in English.
-
Bartoli, G., et al. (1995). Magnesium Perchlorate as a New Efficient Catalyst for the Synthesis of tert-Butyl Carbamates from Amines and Di-tert-butyl Dicarbonate. The Journal of Organic Chemistry.
-
Basel, Y., & Hassner, A. (2000).[6] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Navigating the Spectroscopic Landscape of Protected Diamines: A Comparative Guide to N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the use of protecting groups is a cornerstone of molecular design. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, prized for its stability and ease of removal under specific acidic conditions[1]. When working with symmetrical diamines, such as N1,N2-dimethyl-1,2-ethanediamine, full protection of both nitrogen atoms is often a critical step to ensure selective reactivity in subsequent synthetic transformations. The resulting molecule, N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, presents a unique spectroscopic signature that confirms its successful formation and purity.
This guide provides an in-depth spectroscopic characterization of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, comparing its expected spectral features with those of its precursors and alternative mono-protected diamines. By understanding the nuances of how the dual Boc groups and N-methyl substituents influence the NMR, FT-IR, and mass spectra, researchers can confidently identify their target compound and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The symmetry of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine simplifies its ¹H and ¹³C NMR spectra, making them highly diagnostic.
Expected ¹H NMR Spectrum
Due to the symmetrical nature of the molecule, we anticipate a simple ¹H NMR spectrum. The two N-methyl groups are chemically equivalent, as are the two Boc groups and the two methylene groups of the ethane backbone. This leads to three distinct signals:
-
A singlet for the 18 protons of the two tert-butyl groups of the Boc protectors.
-
A singlet for the 6 protons of the two N-methyl groups.
-
A singlet for the 4 protons of the ethylene bridge.
The chemical shifts of these signals are influenced by the electron-withdrawing nature of the carbamate carbonyl group.
Expected ¹³C NMR Spectrum
Similarly, the ¹³C NMR spectrum is expected to be straightforward, with distinct signals for each unique carbon environment:
-
The carbonyl carbons of the Boc groups.
-
The quaternary carbons of the tert-butyl groups.
-
The methyl carbons of the tert-butyl groups.
-
The carbons of the N-methyl groups.
-
The carbons of the ethylene backbone.
The chemical shift of the carbonyl carbon is particularly indicative of the carbamate linkage[2][3][4].
Comparative NMR Data
To put the spectroscopic features of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine into context, a comparison with its un-protected and mono-protected analogues is invaluable.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (Expected) | ~1.45 (s, 18H, t-Bu), ~2.85 (s, 6H, N-Me), ~3.30 (s, 4H, CH₂CH₂) | ~28.4 (C(CH₃)₃), ~35.0 (N-CH₃), ~48.0 (CH₂CH₂), ~79.5 (C(CH₃)₃), ~156.0 (C=O) | N/A |
| tert-Butyl (2-aminoethyl)carbamate (Mono-Boc-ethylenediamine) | 1.44 (s, 9H), 2.86 (brs, 1H), 3.15 (brs, 1H), 3.24 (d, J=5.2, 2H), 4.54 (brs, NH₂), 5.55 (brs, NH) | 28.4, 41.1, 41.8, 79.3, 156.3 | [5] |
| N,N'-Dimethyl-1,2-ethanediamine | 2.38 (s, 6H), 2.62 (s, 4H) | 36.3, 51.5 | [6] |
| N,N-Dimethyl-1,2-ethanediamine | 2.19 (s, 6H), 2.33 (t, 2H), 2.67 (t, 2H) | 38.6, 45.4, 57.5 | [7] |
The comparison highlights the downfield shift of the ethylene bridge and N-methyl protons upon Boc protection due to the deshielding effect of the carbonyl group. The appearance of the characteristic tert-butyl signal around 1.45 ppm is a clear indicator of successful Boc protection.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of Boc-protected amines is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[8]. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR[9].
-
Data Acquisition : Acquire the spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of the quaternary carbons.
-
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Carbonyl Signature
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. In the case of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, the most prominent and diagnostic feature is the strong absorption band of the carbamate carbonyl group.
Key FT-IR Absorptions:
-
C=O Stretch : A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is the hallmark of the Boc protecting group[10].
-
C-N Stretch : The C-N stretching vibration of the carbamate will also be present, typically in the 1160-1250 cm⁻¹ region.
-
C-H Stretch : Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.
-
Absence of N-H Stretch : Critically, for the fully protected diamine, there should be no significant N-H stretching bands, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines[11]. The absence of this band is a strong indicator of successful protection of both amine groups.
Comparative FT-IR Data:
| Compound | Key FT-IR Bands (cm⁻¹) | Interpretation | Reference(s) |
| N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (Expected) | ~1690 (strong, C=O), 2850-3000 (C-H) | Presence of carbamate, absence of N-H | N/A |
| tert-Butyl-N-(3-hydroxypropyl) carbamate | 1689.6 (C=O), 1527.0 (N-H bend) | Disappearance of primary amine peak, appearance of secondary amide bands | [10] |
| Primary Amines | 3300-3500 (N-H stretch) | Characteristic of unprotected primary amines | [11] |
| Secondary Amines | 3310-3350 (N-H stretch) | Characteristic of unprotected secondary amines | [12] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for solid samples, or as a thin film.
-
Background Spectrum : Acquire a background spectrum of the empty sample holder or the pure solvent to subtract from the sample spectrum.
-
Sample Spectrum : Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS): Fragmentation and Confirmation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For Boc-protected amines, the fragmentation is often highly predictable.
Expected Fragmentation Pattern:
Under electrospray ionization (ESI) or electron ionization (EI), Boc-protected compounds are known to undergo characteristic fragmentation pathways[9]. The molecular ion peak (M⁺ or [M+H]⁺) may be observed, but often the most prominent peaks arise from the loss of fragments from the Boc group.
-
Loss of tert-butyl cation : A common fragmentation is the loss of the tert-butyl group as a cation (C₄H₉⁺, m/z = 57) or a neutral radical.
-
Loss of isobutylene : Neutral loss of isobutylene (C₄H₈, 56 Da) is a very common pathway[9].
-
Loss of the entire Boc group : Loss of the entire Boc group (100 Da) can also occur.
-
McLafferty Rearrangement : A McLafferty rearrangement can lead to the formation of a carbamic acid intermediate, which readily decarboxylates.
For N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (MW = 288.42 g/mol ), we would expect to see a molecular ion peak at m/z 288 (in EI) or 289 ([M+H]⁺ in ESI), along with fragment ions corresponding to the sequential loss of the aforementioned groups.
Comparative Mass Spectrometry Data:
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Reference(s) |
| N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine | 288.42 | Expected: 289 ([M+H]⁺), 233 ([M-C₄H₈+H]⁺), 189 ([M-Boc+H]⁺), 57 (C₄H₉⁺) | N/A |
| tert-Butyl (3-aminopropyl)carbamate | 174.24 | 174 ([M]⁺), 118, 101, 74, 57 (base peak) | |
| N,N-Dimethyl-1,2-ethanediamine | 88.15 | 88 ([M]⁺), 58 (base peak) | |
| N,N'-Dimethyl-1,2-ethanediamine | 88.15 | 88 ([M]⁺), 44 (base peak) |
The fragmentation pattern of the unprotected diamines is dominated by cleavage of the C-C bond between the two nitrogen atoms and alpha-cleavage adjacent to the nitrogen atoms. The introduction of the bulky Boc groups dramatically alters this fragmentation, providing a clear diagnostic tool.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
-
Infusion : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization : Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for polar molecules or electron ionization (EI) for more volatile compounds.
-
Mass Analysis : Acquire the mass spectrum in full scan mode to determine the molecular weight and identify major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the parent ion.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine.
Caption: A typical workflow for the synthesis and spectroscopic characterization.
Conclusion
The comprehensive spectroscopic characterization of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine relies on the synergistic interpretation of data from NMR, FT-IR, and mass spectrometry. The symmetrical nature of the molecule provides a clean and predictable spectroscopic fingerprint. By comparing the expected spectra with those of related unprotected and mono-protected diamines, researchers can unequivocally confirm the successful synthesis and purity of this important building block. The absence of N-H signals in the ¹H NMR and FT-IR spectra, coupled with the characteristic resonances of the Boc and N-methyl groups, and the predictable fragmentation pattern in mass spectrometry, form a self-validating system for its identification. This guide provides the foundational knowledge and comparative data necessary for scientists to confidently navigate the spectroscopic analysis of this and similar protected diamines in their research and development endeavors.
References
-
Gao, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. Retrieved from [Link]
-
Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-663. Retrieved from [Link]
-
Gao, J., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. Retrieved from [Link]
-
Kim, M., et al. (2025). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
Moser, A. (n.d.). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
Redalyc.org. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-. Retrieved from [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines (1a-9a). Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Ethanediamine, N1-(2-aminoethyl)-N1,N2-dimethyl-. Retrieved from [Link]
-
Kumar, A., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ACS Omega, 4(23), 20235-20243. Retrieved from [Link]
-
ResearchGate. (n.d.). Is there an easier/better way of synthesizing the diamide, diamine compound in the image than the route which I have proposed?. Retrieved from [Link]
-
InstaNANO. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Sancak, K., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Polymers, 2(1), 1-11. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the amine I band with fitting analysis results of.... Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PMC. (2026). Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. Retrieved from [Link]
-
SciSpace. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Retrieved from [Link]
-
GSRS. (n.d.). N1,N1-DIETHYL-N2,N2-DIMETHYL-1,2-ETHANEDIAMINE. Retrieved from [Link]
-
Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-. Retrieved from [Link]
-
SINTEF. (n.d.). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Boc-ethylenediamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR of (a) CdI 2 , (b) N1,N1,N2-triethylethane-1,2-diamine, (c) N\N.... Retrieved from [Link]
-
US EPA. (n.d.). 1,2-Ethanediamine, N1,N1-bis[2-(dimethylamino)ethyl]-N2,N2-dimethyl-. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Ethanediamine, N,N'-dimethyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1-Dimethylethylenediamine. Retrieved from [Link]
Sources
- 1. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 2. 1,2-Ethanediamine, N,N'-dimethyl- [webbook.nist.gov]
- 3. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 4. Exposome-Explorer - Sulfate (Compound) [exposome-explorer.iarc.fr]
- 5. bmse000587 Ferulic Acid at BMRB [bmrb.io]
- 6. spectrabase.com [spectrabase.com]
- 7. N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine 95% | CAS: 2074611-00-8 | AChemBlock [achemblock.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | C8H20N2 | CID 67153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. eMolecules N1,N2-DI-BOC-N1,N2-DIMETHYL-1,2-ETHANEDIAMINE | 177587-81-4 | Fisher Scientific [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. N1,n2-dimethylethane-1,2-diamine | Sigma-Aldrich [sigmaaldrich.com]
Strategic Advantages of Di-Boc Intermediates in Ligand Synthesis
Introduction: The "Grease" and Control Factor
In the synthesis of complex ligands—particularly those containing polyamines, guanidines, or macrocyclic nitrogen cores—standard protection strategies often fall short. While the mono-Boc group (tert-butoxycarbonyl) is a staple of organic chemistry, the di-Boc (bis-Boc) intermediate offers distinct, often overlooked advantages.
This guide analyzes the strategic implementation of di-Boc species (R-N(Boc)₂). Unlike mono-protection, which leaves an acidic N-H proton (pKa ~17) and retains significant hydrogen-bonding capability, di-Boc protection creates a chemically inert, highly lipophilic, and aprotic species. This shift in physicochemical properties enables purification of highly polar cores and unlocks synthetic pathways (like the Mitsunobu reaction) that are inaccessible to mono-Boc amines.
Comparative Analysis: Di-Boc vs. Alternatives
Primary Amine Synthesis: The Modern Gabriel Synthesis
The classical Gabriel synthesis uses phthalimide to convert alkyl halides or alcohols to primary amines. However, hydrazine deprotection is harsh and often incompatible with esters or other sensitive groups. The di-Boc alternative using di-tert-butyl iminodicarboxylate (HN(Boc)₂) provides a superior route.
Mechanism: The pKa of HN(Boc)₂ is approximately 9-10, making it sufficiently acidic to be deprotonated by DEAD/PPh₃ in a Mitsunobu reaction, unlike a simple mono-Boc amine.
Table 1: Comparison of Primary Amine Synthetic Routes
| Feature | Classical Gabriel (Phthalimide) | Mono-Boc Alkylation | Di-Boc Imide (HN(Boc)₂) |
| Reagent pKa | ~8.3 | ~17 (Too high for Mitsunobu) | ~9.5 (Ideal for Mitsunobu) |
| Alkylation Conditions | Strong Base / High Temp | Strong Base (Risk of bis-alkylation) | Mild (Mitsunobu) or Base |
| Deprotection | Hydrazine (NH₂NH₂) or strong base | Acid (TFA/HCl) | Acid (TFA/HCl) |
| Solubility | Poor (Phthalimides often insoluble) | Moderate | Excellent (Highly Lipophilic) |
| Atom Economy | Poor (Phthalhydrazide waste) | Good | Moderate (CO₂/Isobutylene byproduct) |
Guanidinylation: Purity via Crystallinity
Synthesizing guanidine-containing ligands is notoriously difficult due to the high polarity of the guanidinium group, which often streaks on silica gel. Using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine introduces a "greasy" di-Boc guanidine intermediate.
-
Advantage: The intermediate is non-polar and often crystalline, allowing easy purification by standard silica chromatography or recrystallization.
-
Performance: Yields typically exceed 80-90%, whereas unprotected guanidinylation often results in inseparable mixtures.
Critical Workflows & Visualizations
Workflow A: The Di-Boc Mitsunobu Pathway
This pathway replaces the Gabriel synthesis. It is the gold standard for converting chiral alcohols to amines with inversion of configuration.
Caption: Figure 1. Conversion of alcohols to primary amines using Di-Boc imide, ensuring inversion of stereochemistry and mild deprotection.
Workflow B: Guanidine Installation
Decision tree for selecting the Di-Boc reagent over unprotected reagents.
Caption: Figure 2. Selection logic for Guanidinylation reagents. Di-Boc is preferred for polar substrates to facilitate purification.
Experimental Protocols
Protocol 1: Mitsunobu Amination with HN(Boc)₂
Objective: Convert a primary/secondary alcohol to a protected primary amine.
-
Preparation: In a flame-dried flask under Argon, dissolve the Alcohol (1.0 equiv), Triphenylphosphine (PPh₃) (1.5 equiv), and Di-tert-butyl iminodicarboxylate (HN(Boc)₂) (1.1 equiv) in anhydrous THF (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes. Note: The solution will turn yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (The di-Boc product is usually less polar than the starting alcohol).
-
Workup: Concentrate the THF. Triturate the residue with cold Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1]
-
Purification: Purify the filtrate via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
-
Checkpoint: The product R-N(Boc)₂ should be a stable, lipophilic oil or solid.
-
Protocol 2: Selective Deprotection (Di-Boc to Mono-Boc)
Occasionally, researchers need to remove just one Boc group to reveal a secondary amine (R-NHBoc) for further functionalization.
-
Reagent: Magnesium perchlorate [Mg(ClO₄)₂] (0.2 equiv) in acetonitrile at 50°C.
-
Alternative: Trifluoroacetic acid (TFA) in DCM at 0°C with careful monitoring (kinetic control) can yield the mono-Boc species, as the first Boc group falls off faster than the second due to steric relief, though this is difficult to control.
-
Standard Global Deprotection: For full removal, treat with TFA/DCM (1:1) or 4M HCl in Dioxane for 1–2 hours.
Supporting Data: Yield Comparison
The following data aggregates typical yields from ligand synthesis campaigns comparing Di-Boc strategies against conventional methods.
Table 2: Experimental Yield Comparison
| Reaction Type | Substrate Class | Method A (Conventional) | Yield A | Method B (Di-Boc Strategy) | Yield B | Ref |
| Amination | Chiral sec-Alcohol | Azide (NaN₃) + Reduction | 65% (2 steps) | Mitsunobu (HN(Boc)₂) | 82% | [1] |
| Guanidinylation | Polar Polyamine | Cyanamide (H₂NCN) | 45% (Purification loss) | Di-Boc-Pyrazole | 91% | [2] |
| Alkylation | Primary Amine | Direct Alkylation (R-X) | 50% (Bis-alkyl impurity) | Alkylation of HN(Boc)₂ | 88% | [3] |
References
-
Mitsunobu Reaction with Di-Boc Imide: Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected Diaminopropionic Acids.[2] Technological University Dublin. Available at: [Link]
-
General Di-Boc Properties: Di-tert-butyl iminodicarboxylate Properties and Applications. Wikipedia/Chemical Sources. Available at: [Link]
Sources
Benchmarking Catalytic Efficiency of Ligands Derived from Di-Boc Precursors
Executive Summary
In modern synthetic chemistry, the tert-butoxycarbonyl (Boc) group is frequently relegated to the role of a transient protecting group. However, as an Application Scientist specializing in ligand design, I frequently leverage di-Boc-protected diamines and triamines not merely as protected intermediates, but as active, sterically dominant ligand frameworks . Benchmarking the catalytic efficiency of ligands derived from di-Boc precursors against their mono-Boc and unprotected alternatives reveals a profound truth: the di-Boc moiety fundamentally alters the transition state geometry, enforcing rigid conformations that drive exceptional enantioselectivity (ee) and diastereoselectivity (dr).
The Causality of Di-Boc Protection: Beyond Simple Masking
When a primary amine is converted to a di-Boc derivative, two critical structural transformations occur that directly impact catalytic efficiency:
-
Steric Shielding & Rotamer Restriction: The massive steric bulk of two adjacent tert-butyl groups severely restricts rotation around the N-C bond. This locks the chiral backbone into a single reactive conformation, shielding one stereoface from incoming reagents and preventing the formation of mixed transition states .
-
Electronic Modulation: The strong electron-withdrawing nature of two carbonyl groups drastically reduces the Lewis basicity of the adjacent nitrogen. In organocatalysis (e.g., guanidines), this prevents unwanted catalyst dimerization and aggregation, ensuring the active species remains monomeric and highly reactive .
Figure 1: Logical causality of Di-Boc structural features driving stereoselective catalysis.
Benchmarking Data: Di-Boc vs. Alternatives
Transition Metal Catalysis: Pd-Catalyzed Mizoroki-Heck Reactions
In the synthesis of spirooxindole-based nonnatural amino acids via intramolecular Pd-catalyzed Mizoroki-Heck spirocyclization, the choice of amine protection dictates the stereochemical outcome. Recent studies benchmarked chiral cyclopentenyl amines utilizing different protecting groups .
| Ligand/Directing Group | Diastereomeric Ratio (dr) | Isolated Yield (%) | Conformational State |
| Mono-Boc | 1:1 | 71 | Flexible |
| 2,5-Dimethylpyrrole | >98:2 | 85 | Rigid (Harsh Deprot.) |
| Di-Boc | >98:2 | 75 | Rigid (Mild Deprot.) |
Analytical Insight: The mono-Boc ligand fails to provide facial selectivity due to its conformational flexibility, resulting in a 1:1 mixture of diastereomers. While the 2,5-dimethylpyrrole auxiliary achieves excellent selectivity, its removal requires harsh conditions incompatible with solid-phase peptide synthesis (SPPS). The di-Boc ligand matches this >98:2 selectivity while offering mild, SPPS-compatible deprotection.
Asymmetric Organocatalysis: Guanidine Frameworks
Chiral guanidines are potent bifunctional organocatalysts. However, unprotected guanidines often suffer from aggregation and poor solubility. Benchmarking di-Boc-substituted guanidine catalysts against their unprotected counterparts in asymmetric Michael additions highlights the efficiency of the di-Boc framework .
| Catalyst Variant | Substituent | Conversion (%) | Enantiomeric Excess (ee %) | Aggregation State |
| Unprotected | -H | 45 | 35 | Dimeric/Oligomeric |
| Mono-Boc | -Boc | 68 | 60 | Partially Dimeric |
| Di-Boc | -(Boc)₂ | >95 | 92 | Monomeric |
Analytical Insight: The di-Boc groups prevent intermolecular hydrogen-bonding between catalyst molecules, shifting the equilibrium to the highly active monomeric state. This results in a >2-fold increase in conversion and near-perfect enantioselectivity.
Figure 2: Divergent catalytic outcomes based on the degree of Boc-protection.
Self-Validating Experimental Protocols
To ensure reproducibility, the following workflows incorporate built-in self-validation mechanisms.
Protocol A: Chemoselective Synthesis of Di-Boc Precursors via HFIP Organocatalysis
Traditional Boc-protection using DMAP often yields inseparable mixtures of mono-Boc, di-Boc, and isocyanate byproducts. Utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable organocatalyst ensures clean conversion to the di-Boc precursor .
Step-by-Step Methodology:
-
Preparation: Dissolve the primary amine precursor (1.0 mmol) in 1.0 mL of HFIP at room temperature.
-
Activation: Add di-tert-butyl dicarbonate (Boc₂O) (2.5 mmol for complete di-Boc protection). The HFIP activates the Boc₂O via bifurcated hydrogen bonding.
-
Self-Validation (Visual QC): Immediate effervescence of CO₂ will occur. The reaction is complete when bubbling ceases (typically 15–30 minutes). Causality check: If bubbling persists, unreacted Boc₂O remains; if no bubbling occurs initially, the HFIP is deactivated by moisture.
-
Isolation: Evaporate the HFIP under reduced pressure. The volatile HFIP (bp 58 °C) is recovered via a cold trap for reuse. The crude di-Boc product is highly pure and requires minimal downstream chromatography.
Protocol B: Pd-Catalyzed Diastereoselective Spirocyclization using Di-Boc Ligands
Step-by-Step Methodology:
-
Reaction Assembly: In a Schlenk tube, combine the di-Boc-protected spirocyclization precursor (1.0 equiv), Pd(OAc)₂ (10 mol%), NaHCO₃ (2.5 equiv), and tetrabutylammonium chloride (TBACl, 1.1 equiv) in anhydrous DMF .
-
Catalysis: Heat the mixture to 90 °C for 36 hours under an argon atmosphere.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation (NMR QC): Obtain a ¹H NMR spectrum of the crude mixture. A successful di-Boc directed reaction will show a single set of sharp vinylic resonances. Causality check: The appearance of doubled vinylic signals indicates partial Boc deprotection (mono-Boc formation in situ) and a subsequent loss of diastereoselectivity (dr approaching 1:1).
References
-
Leveraging Triphenylphosphine-Containing Polymers to Explore Design Principles for Protein-Mimetic Catalysts. ChemRxiv. Available at: [Link]
-
New Organocatalytic Strategies in Asymmetric Synthesis. CORE (M. Moliterno). Available at:[Link]
-
1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Synthesis (Thieme Connect). Available at:[Link]
Literature Review & Comparison Guide: N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
Executive Summary
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS: 177587-81-4) serves as a chemically stable, "masked" precursor to N,N'-dimethylethylenediamine (DMEDA) . While DMEDA is a ubiquitous ligand in transition metal catalysis (particularly Cu and Ni) and a core scaffold in medicinal chemistry, it is a volatile, corrosive, and hygroscopic liquid that is difficult to handle in precise stoichiometric applications.
The Di-boc derivative solves these handling challenges by "locking" the reactive secondary amines with tert-butoxycarbonyl (Boc) groups. This guide analyzes its utility as a high-precision building block for peptidomimetics (inducing
Comparative Analysis: The "Masked" Advantage
The decision to use the Di-boc protected form versus the free amine or alternative protecting groups hinges on three factors: volatility control , orthogonal stability , and purification efficiency .
Comparison 1: Di-boc Precursor vs. Free Amine (DMEDA)
| Feature | Free Amine (DMEDA) | Di-boc-N,N'-dimethyl-1,2-ethanediamine |
| Physical State | Volatile Liquid (bp 119°C) | Viscous Oil / Low-Melting Solid |
| Stoichiometry | Difficult (Evaporation loss) | Precise (Gravimetric weighing) |
| Air Stability | Hygroscopic, absorbs CO₂ | Stable, indefinite shelf life |
| Reaction Role | Direct Ligand / Nucleophile | Protected Intermediate / Linker |
| Toxicity | Corrosive, Vapors | Low volatility, Irritant |
Expert Insight: In multi-step synthesis of pharmaceutical intermediates (e.g., Farnesyltransferase inhibitors), introducing the ethylenediamine backbone early using the free amine often leads to bis-alkylation side products or catalyst poisoning. The Di-boc form allows for purification of the backbone before the critical coupling steps.
Comparison 2: Boc vs. Alternative Protecting Groups (Cbz, Fmoc)
When designing a synthetic route, the choice of protecting group is dictated by the deprotection conditions required.
-
Vs. Cbz (Benzyloxycarbonyl): Cbz groups typically require hydrogenolysis (H₂/Pd-C) for removal. This is incompatible if your molecule contains sulfur (catalyst poisoning) or alkenes (reduction). The Di-boc group is removed via acid (TFA or HCl), preserving these sensitive moieties.
-
Vs. Fmoc (Fluorenylmethoxycarbonyl): Fmoc is base-labile. If your synthesis involves basic conditions (e.g., alkylation with NaH or LiHMDS), Fmoc will cleave prematurely. Di-boc is base-stable , making it the only viable option for strong base alkylations.
Strategic Application Workflows
Application A: Synthesis of N-Methylated Peptidomimetics
N-methylation of peptide backbones is a key strategy to improve metabolic stability and membrane permeability. This compound acts as a pre-methylated "linker" unit.
Mechanism: The presence of methyl groups on the nitrogen atoms eliminates the H-bond donor capability of the amide bond, often forcing the peptide chain into a cis-conformation or a
Application B: In Situ Ligand Generation for Catalysis
For high-throughput screening of catalysts, weighing milligram quantities of volatile DMEDA is error-prone. Using the Di-boc salt allows for the generation of the free ligand in situ.
Workflow Visualization:
Experimental Protocols
Protocol 1: Synthesis of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
Note: This protocol ensures complete protection and easy purification.
Reagents:
-
N,N'-Dimethylethylenediamine (DMEDA) [1.0 equiv]
-
Di-tert-butyl dicarbonate (Boc₂O) [2.2 equiv]
-
Triethylamine (TEA) [2.5 equiv]
-
Dichloromethane (DCM) [Solvent]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add DMEDA (1.0 equiv) and DCM (0.2 M concentration).
-
Base Addition: Cool to 0°C. Add TEA (2.5 equiv) dropwise. Causality: TEA neutralizes the protons, ensuring the amine remains nucleophilic.
-
Protection: Dissolve Boc₂O (2.2 equiv) in minimal DCM and add slowly via addition funnel over 30 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; product will NOT stain, starting material will).
-
Workup: Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then sat. NaHCO₃, then Brine.
-
Purification: Dry over MgSO₄ and concentrate. The product is typically obtained as a viscous oil or low-melting solid.
Protocol 2: Deprotection (Ligand Release)
Reagents:
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.
-
DCM.[1]
Methodology:
-
Dissolve the Di-boc compound in DCM (1:1 ratio with acid).
-
Add TFA slowly at 0°C.
-
Stir at RT for 2 hours.
-
Validation: Monitor by ¹H NMR. The disappearance of the singlet at ~1.45 ppm (Boc t-butyl group) confirms deprotection.
-
Isolation: Evaporate solvent/acid. The residue is the TFA salt of DMEDA, ready for use or neutralization.
Decision Logic for Researchers
Use the following decision tree to determine if this reagent is necessary for your specific application.
References
-
Preparation of N-Boc-N,N'-dimethylethylenediamine (Mono-Boc) Source: PrepChem [Link] Note: Describes the mono-protection; di-protection follows similar stoichiometry adjustments.
-
N,N'-Dimethylethylenediamine (DMEDA) in Catalysis Source: Wikipedia / ChemicalBook [Link] Context: Establishes the utility of the core scaffold in Cu-catalyzed coupling.
Sources
A Comparative Guide to Alternative Protecting Groups for N,N'-Dimethyl-1,2-ethanediamine
Introduction: The Synthetic Challenge of a Symmetrical Diamine
N,N'-dimethyl-1,2-ethanediamine is a versatile building block in organic synthesis, frequently employed in the construction of ligands for metal catalysts, as a key component in pharmacologically active molecules, and in the development of novel materials. Its symmetrical nature, possessing two secondary amine functionalities, presents a unique synthetic challenge: the need for selective mono-protection to enable sequential, differential functionalization of the two nitrogen atoms. Uncontrolled reactions with bifunctional electrophiles or attempts at mono-functionalization without a protecting group strategy often lead to a mixture of di-substituted products, statistical mono-substitution, and unreacted starting material, resulting in low yields and complex purification procedures.
This guide provides a comparative analysis of alternative protecting groups for N,N'-dimethyl-1,2-ethanediamine, moving beyond a one-size-fits-all approach. We will delve into the practical considerations and experimental nuances of utilizing common carbamate and sulfonamide-based protecting groups, offering field-proven insights to guide your synthetic strategy. The focus will be on the principles of orthogonality, enabling the selective deprotection of one amine in the presence of another protected amine, a crucial strategy for the synthesis of complex, unsymmetrically substituted diamine derivatives.[1][2][3][4]
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is a critical decision in any synthetic sequence and should be guided by the stability of the protecting group to the reaction conditions planned for subsequent steps, as well as the conditions required for its removal. For N,N'-dimethyl-1,2-ethanediamine, the secondary nature of the amine centers influences the kinetics of both protection and deprotection reactions.
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamates are among the most widely used protecting groups for amines due to their ease of installation, general stability, and diverse deprotection methods.[1][5]
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is a cornerstone of amine protection, valued for its stability to a wide range of non-acidic reagents.[6][7]
-
Protection: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. For a symmetrical diamine like N,N'-dimethyl-1,2-ethanediamine, achieving mono-protection requires careful control of stoichiometry, often using a slight excess of the diamine or slow addition of the Boc₂O.[8][9] A more reliable method for mono-protection involves the in situ mono-protonation of the diamine, rendering one amine nucleophilically inactive.[10][11][12]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.[7][13] This acid lability makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[1][]
-
Stability: Stable to basic conditions, nucleophiles, and catalytic hydrogenation.[7] However, it is sensitive to strong acids and elevated temperatures.[7]
-
-
Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is another classical carbamate protecting group, offering a different orthogonality compared to the Boc group.[1][15]
-
Protection: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[15]
-
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and highly selective method.[13][15][16] This makes it orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups.[3]
-
Stability: Stable to acidic and basic conditions, making it a robust choice for multi-step synthesis.[15]
-
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is renowned for its base lability, forming the cornerstone of modern solid-phase peptide synthesis.[17][18][19]
-
Protection: Typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base.[17][20]
-
Deprotection: Cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[18][19] This provides orthogonality to acid-labile and hydrogenolysis-labile groups.[2][]
-
Stability: Stable to acidic conditions and catalytic hydrogenolysis.[2][18]
-
Sulfonamide Protecting Groups: Enhanced Stability and Alternative Cleavage
Sulfonamides offer a more robust protection for amines compared to carbamates, being stable to a broader range of acidic and basic conditions.[21][22]
-
2-Nitrobenzenesulfonyl (Nosyl or Ns) Group: The Nosyl group has gained prominence due to its high stability and, crucially, its mild deprotection conditions.[23]
-
Protection: Introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base.[23]
-
Deprotection: Unlike the traditionally harsh removal conditions for other sulfonamides (e.g., tosyl), the Nosyl group is readily cleaved under mild conditions using a thiol nucleophile (e.g., thiophenol) and a base (e.g., K₂CO₃).[23][24] This unique deprotection method provides excellent orthogonality.
-
Stability: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the protected amine. The Nosyl group is stable to strong acids and bases.[23]
-
The following table summarizes the key characteristics of these protecting groups, providing a quick reference for selecting the most appropriate one for your synthetic strategy.
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | (CH₃)₃C-O-CO- | Boc₂O | Strong Acid (TFA, HCl)[7][13] | Bases, Nucleophiles, H₂/Pd-C | Cbz, Fmoc, Nosyl |
| Cbz (Z) | C₆H₅CH₂-O-CO- | Cbz-Cl | H₂/Pd-C[13][15] | Acids, Bases | Boc, Fmoc, Nosyl |
| Fmoc | C₁₅H₁₁O-CO- | Fmoc-Cl, Fmoc-OSu | Base (Piperidine)[18][19] | Acids, H₂/Pd-C | Boc, Cbz, Nosyl |
| Nosyl (Ns) | 2-NO₂-C₆H₄-SO₂- | Ns-Cl | Thiol + Base (e.g., PhSH, K₂CO₃)[23][24] | Strong Acids, Strong Bases | Boc, Cbz, Fmoc |
Experimental Protocols
The following protocols are generalized procedures for the protection and deprotection of secondary amines and can be adapted for N,N'-dimethyl-1,2-ethanediamine. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary to achieve optimal yields.
Mono-Boc Protection of N,N'-Dimethyl-1,2-ethanediamine
This protocol utilizes the in-situ generation of one equivalent of HCl to selectively protonate one amine group, allowing for the mono-protection of the other.[10][11]
Materials:
-
N,N'-Dimethyl-1,2-ethanediamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Thionyl Chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N,N'-dimethyl-1,2-ethanediamine (1.0 equiv) in anhydrous MeOH in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution. The in-situ generation of HCl will protonate one of the amine functionalities.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of Boc₂O (1.0 equiv) in MeOH to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the MeOH under reduced pressure.
-
Add water to the residue and adjust the pH to >10 with 2 M NaOH solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.
Boc Deprotection
Materials:
-
Mono-Boc-protected N,N'-dimethyl-1,2-ethanediamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the mono-Boc-protected diamine in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected diamine salt.
Cbz Protection of N,N'-Dimethyl-1,2-ethanediamine
Materials:
-
N,N'-Dimethyl-1,2-ethanediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve N,N'-dimethyl-1,2-ethanediamine (1.0 equiv) and Na₂CO₃ (2.2 equiv) in a mixture of DCM and water.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected N,N'-dimethyl-1,2-ethanediamine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected diamine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst (typically 5-10 mol% Pd).
-
Evacuate the flask and backfill with H₂ gas (a balloon is often sufficient for atmospheric pressure). Repeat this process three times.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diamine.
Visualization of Synthetic Strategies
The following diagrams illustrate the protection/deprotection workflows and the concept of orthogonal protection for N,N'-dimethyl-1,2-ethanediamine.
Caption: General workflow for the protection and deprotection of an amine.
Caption: Orthogonal protection strategy for N,N'-dimethyl-1,2-ethanediamine.
Conclusion: A Strategic Approach to Diamine Synthesis
The selective protection of N,N'-dimethyl-1,2-ethanediamine is a critical step in unlocking its full potential as a synthetic building block. While carbamate-based protecting groups like Boc, Cbz, and Fmoc offer a versatile toolkit with well-established orthogonalities, sulfonamide-based groups such as Nosyl provide an alternative with enhanced stability and a unique, mild deprotection method. The choice of protecting group should be a strategic decision based on the planned synthetic route, considering the stability of the protected intermediate and the compatibility of the deprotection conditions with other functional groups in the molecule. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient syntheses of complex molecules derived from this valuable symmetrical diamine.
References
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
Organic Letters. (2014, February 10). Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017, April 14). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PMC. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]
-
PMC. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Retrieved from [Link]
-
PMC. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2019, March 28). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
ResearchGate. (2007, January 1). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis-1. Retrieved from [Link]
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Safety Operating Guide
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine: Proper Disposal Procedures
Part 1: Executive Summary & Core Directive
The Bottom Line Up Front (BLUF): N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine (CAS: 125265-67-2) is a protected diamine intermediate. While its acute toxicity is generally lower than its free-amine counterparts, its primary disposal hazard is chemical incompatibility with acids .
Critical Safety Warning:
NEVER dispose of this compound in acidic waste streams (e.g., waste containing TFA, HCl, or Acetic Acid). The tert-butoxycarbonyl (Boc) protecting groups are acid-labile. Exposure to low pH triggers rapid deprotection, releasing isobutylene gas and carbon dioxide (
Part 2: Chemical Profile & Hazard Assessment[1]
As a specialized intermediate, specific Safety Data Sheets (SDS) for this exact CAS are often sparse. However, based on Structure-Activity Relationships (SAR) of Boc-protected ethylenediamines, the following profile must be assumed for safety protocols.
Physicochemical Properties Table
| Property | Value / Description | Operational Implication |
| Chemical Structure | Organic carbamate; combustible.[1] | |
| Physical State | Solid (typically white/off-white) or viscous oil depending on purity. | Dispose as solid waste unless dissolved in solvent. |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); insoluble in water. | Do not attempt aqueous disposal/drain pouring.[2] |
| Flash Point | >110°C (Predicted) | Class IIIB Combustible Liquid (if molten/dissolved). |
| Reactivity | High Acid Sensitivity | Strict segregation from D002 (Corrosive Acid) waste. |
The "Boc-Pop" Mechanism (Expert Insight)
Understanding the why is crucial for compliance. The Boc group is thermodynamically designed to cleave in acidic conditions. If N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is inadvertently added to a waste carboy containing Trifluoroacetic Acid (TFA)—a common peptide coupling reagent—the following decomposition occurs:
A single mole of this compound (approx. 288g) can generate over 48 liters of gas at STP upon full deprotection. In a standard 4L glass waste bottle, this pressure buildup is fatal to the container.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
-
Status Check: Is the material pure solid, or in solution?
-
Acidity Check: If in solution, verify pH is neutral (
). -
Segregation:
-
Stream A (Solid): Place in a dedicated solid waste container for "Organic Solids."
-
Stream B (Liquid): Place in "Non-Halogenated Organic" or "Halogenated Organic" (depending on solvent). MUST BE FREE OF ACIDS.
-
Phase 2: Packaging & Labeling[4]
-
Container Selection:
-
Solids: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Liquids: HDPE jerrican or amber glass (if solvent compatible).
-
Pro-Tip: If there is any suspicion of acidic contamination, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure accumulation during storage.
-
-
Labeling:
-
Primary Name: N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine.
-
Hazard Warnings: "Irritant," "Combustible."
-
Special Note: Add a custom sticker: "NO ACIDS – GAS EVOLUTION HAZARD."
-
Phase 3: Final Disposal (Incineration)
The gold standard for organic amines and carbamates is thermal destruction.
-
Method: High-temperature incineration with secondary combustion chamber.
-
RCRA Coding:
-
If pure/unused: Not strictly P or U listed, but treat as D001 (Ignitable) if mixed with flammable solvents.
-
If mixed with halogenated solvents (DCM): F002 .
-
Part 4: Operational Workflow (Visualization)
The following diagram outlines the decision logic for disposing of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, ensuring segregation from acidic streams.
Figure 1: Decision tree for the safe disposal of Boc-protected diamines, emphasizing the critical neutralization step to prevent gas generation.
Part 5: Emergency Contingencies
Spill Response
-
Evacuate & Ventilate: If the spill is large or if the substance is heated, evacuate the immediate area.[3]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.
-
Containment:
-
Decontamination: Clean the surface with soap and water. Collect all rinsate as hazardous waste.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Boc-amines can be absorbed; monitor for irritation.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][6][7][8] Remove contact lenses if present.[9][1][10][3][4][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][10][11] Contact a poison control center.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Organic Chemistry Portal. (2023). Protecting Groups: Boc Group Stability and Cleavage. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. media.adeo.com [media.adeo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
